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  • Product: Dodecahydro-9H-carbazole-9-carbaldehyde
  • CAS: 62682-40-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Profiling of Dodecahydro-9H-carbazole-9-carbaldehyde

Executive Summary Dodecahydro-9H-carbazole-9-carbaldehyde (CAS: 62682-40-0) is a highly saturated, tricyclic formamide derivative that bridges the gap between advanced materials science and modern medicinal chemistry[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dodecahydro-9H-carbazole-9-carbaldehyde (CAS: 62682-40-0) is a highly saturated, tricyclic formamide derivative that bridges the gap between advanced materials science and modern medicinal chemistry[1][]. Unlike its planar, aromatic precursor (carbazole), this molecule features a fully reduced core, transforming it into a sterically complex, sp³-hybridized scaffold. For drug development professionals, it represents an ideal pharmacophore for "escaping from flatland"—increasing the fraction of sp³ carbons (Fsp³) to improve aqueous solubility and reduce off-target promiscuity. For materials scientists, its structural backbone is intimately linked to Liquid Organic Hydrogen Carrier (LOHC) technologies[3].

This technical guide deconstructs the physicochemical properties, structural dynamics, and synthetic methodologies required to isolate and validate this compound.

Chemical Architecture & Conformational Dynamics

The core of dodecahydro-9H-carbazole-9-carbaldehyde is built upon dodecahydrocarbazole (CAS: 6326-88-1), a fused tricyclic system comprising a central pyrrolidine ring flanked by two cyclohexane rings[4].

Stereochemistry and Amide Resonance

The attachment of a formyl group (-CHO) to the nitrogen atom (position 9) fundamentally alters the molecule's conformational landscape. The resulting formamide moiety exhibits significant partial double-bond character across the N–C(O) bond due to lone-pair delocalization into the carbonyl π

  • orbital.
  • Restricted Rotation: This resonance restricts free rotation around the N–C axis, resulting in distinct cis and trans rotamers that are observable on the NMR timescale at room temperature.

  • Steric Puckering: The 12 additional hydrogen atoms force the cyclohexane rings into puckered chair conformations, creating a highly three-dimensional, sterically hindered pocket around the nitrogen atom.

Quantitative Physicochemical Profile

The following table summarizes the key quantitative metrics critical for pharmacokinetic modeling and synthetic planning.

PropertyValue
Chemical Name Dodecahydro-9H-carbazole-9-carbaldehyde
CAS Registry Number 62682-40-0[]
Molecular Formula C₁₃H₂₁NO[1]
Molecular Weight 207.31 g/mol
Fraction sp³ (Fsp³) 0.92 (12 of 13 carbons are sp³ hybridized)
Hydrogen Bond Donors 0 (Fully substituted nitrogen)
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)
Structural Classification N-Formylated Saturated Tricyclic Heterocycle

Mechanistic Workflow

The transformation from a flat aromatic system to a highly saturated formamide requires a two-stage synthetic strategy: deep catalytic hydrogenation followed by electrophilic formylation.

G A Carbazole Core (Planar, Aromatic) B Catalytic Hydrogenation (Ru/C, High H2 Pressure) A->B + 6 H2 C Dodecahydrocarbazole (sp3-rich, Secondary Amine) B->C Saturation D Electrophilic N-Formylation (Acetic Formic Anhydride) C->D Nucleophilic Attack E Dodecahydro-9H-carbazole-9-carbaldehyde (Target Formamide) D->E Formyl Transfer

Fig 1: Synthetic workflow of dodecahydro-9H-carbazole-9-carbaldehyde.

Experimental Protocol: Synthesis & Validation

Direct formylation of sterically hindered secondary amines like dodecahydrocarbazole is kinetically sluggish with standard aqueous formic acid[5]. To overcome the steric bulk of the puckered cyclohexane rings, a highly reactive electrophile—Acetic Formic Anhydride (AFA)—must be utilized[6]. Alternatively, ethyl formate can be used under specific catalytic conditions, though AFA provides superior yields at room temperature[7].

Step-by-Step Methodology

Phase 1: In Situ Generation of Acetic Formic Anhydride (AFA)

  • Action: In a flame-dried flask under a nitrogen atmosphere, combine 2.5 equivalents of formic acid with 2.5 equivalents of acetic anhydride. Stir at 50 °C for 2 hours, then cool to 0 °C.

  • Causality: Mixing these reagents generates AFA in situ. The nitrogen atmosphere prevents moisture from hydrolyzing the highly sensitive anhydride. AFA is strictly required because it is a far more potent formylating agent than formic acid alone, providing the necessary electrophilicity to attack the sterically shielded nitrogen of the tricyclic core[6].

Phase 2: Nucleophilic N-Formylation 3. Action: Dissolve 1.0 equivalent of dodecahydrocarbazole[4] in anhydrous dichloromethane (DCM). Add this solution dropwise to the AFA mixture at 0 °C. 4. Action: Allow the reaction to slowly warm to room temperature and stir for 12 hours. 5. Causality: The dropwise addition at 0 °C controls the highly exothermic nucleophilic attack. Warming to room temperature provides the kinetic energy required to drive the reaction to complete conversion without inducing thermal degradation.

Phase 3: Self-Validating Isolation 6. Action: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the organic layer with DCM, dry over MgSO₄, and concentrate under reduced pressure[6]. 7. Validation (FTIR): The protocol's success is immediately validated by FTIR spectroscopy. The broad secondary amine N–H stretch (~3300 cm⁻¹) of the starting material must completely disappear, replaced by a sharp, intense formamide carbonyl (C=O) stretch at ~1660–1680 cm⁻¹. 8. Validation (NMR): ¹H NMR will validate the structural integrity. Due to the restricted rotation of the N-C(O) bond, the formyl proton (-CHO) will appear as two distinct singlets (typically around 8.2 ppm and 8.4 ppm), representing the cis and trans rotamers.

Strategic Applications in Advanced Research

Medicinal Chemistry: "Escape from Flatland"

Historically, carbazole derivatives have been utilized for their planar structures, which allow them to intercalate into DNA, yielding potent but often toxic antitumor properties[8]. Modern drug discovery emphasizes high Fsp³ fractions to improve target specificity and aqueous solubility. With an Fsp³ of 0.92, dodecahydro-9H-carbazole-9-carbaldehyde serves as an exceptional building block for synthesizing non-planar, metabolically stable pharmacophores.

Materials Science: LOHC Technologies

Dodecahydrocarbazole and its N-alkylated counterparts (e.g., dodecahydro-N-ethylcarbazole) are premier candidates for Liquid Organic Hydrogen Carriers (LOHCs), capable of safely storing and releasing hydrogen gas[3]. The N-formylated derivative (CAS: 62682-40-0) serves a dual purpose in this field:

  • Mechanistic Probing: It acts as a model compound to study how electron-withdrawing groups (like formyl) alter the thermodynamics of catalytic dehydrogenation.

  • Protecting Group Strategy: The formyl group can be used to temporarily protect the secondary amine during complex functionalization of the cyclohexane rings, later being cleaved to restore the active LOHC core.

References

  • [1] 9H-Carbazole-9-carboxaldehyde, dodecahydro- - PubChem - NIH. nih.gov.

  • [] Main Product - BOC Sciences. bocsci.com.

  • [8] A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC. nih.gov.

  • [4] Dodecahydro-1H-carbazole - CAS Common Chemistry. cas.org.

  • [3] Comparative Studies on Full Dehydrogenation of Dodecahydro-N-Ethylcarbazole on Pd(111) and Ni(111) Surfaces: Mechanism and Catalytic Enhancement | ACS Applied Materials & Interfaces. acs.org.

  • [6] Method 2: General procedure for the N-formylation of secondary amines. uea.ac.uk.

  • [5] N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source | The Journal of Organic Chemistry. acs.org.

  • [7] The immobilized NaHSO4·H2O on activated charcoal: a highly efficient promoter system for N-formylation of amines with ethyl formate. scispace.com.

Sources

Exploratory

Dodecahydro-9H-carbazole-9-carbaldehyde: Solubility Dynamics in Polar Organic Solvents and Implications for Advanced Synthesis

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Dodecahydro-9H-carbazole-9-carbaldehyde (CAS: 62682-40-0) is a fully sat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Dodecahydro-9H-carbazole-9-carbaldehyde (CAS: 62682-40-0) is a fully saturated, N-formylated tricyclic compound. While its alkylated analogs (such as N-ethylcarbazole) are heavily researched as Liquid Organic Hydrogen Carriers (LOHCs)[1], the N-carbaldehyde variant functions primarily as a high-value intermediate in complex pharmaceutical syntheses and materials engineering. Understanding its precise solubility behavior in polar organic solvents is critical for optimizing reaction kinetics, designing purification workflows, and preventing yield-limiting precipitation during scale-up.

This whitepaper provides an in-depth analysis of the thermodynamic principles governing its solvation, presents quantitative solubility frameworks, and outlines a self-validating experimental protocol for rigorous solubility determination.

Molecular Architecture and Solvation Thermodynamics

The solubility profile of dodecahydro-9H-carbazole-9-carbaldehyde is dictated by the competing thermodynamic forces of its two distinct structural domains:

  • The Dodecahydrocarbazole Core: Unlike the planar, rigid structure of aromatic carbazole, the fully hydrogenated tricyclic core is highly flexible and profoundly lipophilic. Studies on similar fully saturated LOHC systems demonstrate that this aliphatic bulk significantly alters the cohesive energy density of the molecule, increasing the energetic cost of solvent cavity formation in highly polar media[2].

  • The N-Carbaldehyde (Formyl) Group: The addition of the formyl group fundamentally shifts the molecule's interaction potential. The carbonyl oxygen acts as a potent hydrogen-bond acceptor (HBA), while the localized dipole moment facilitates strong dipole-dipole interactions. As seen in the optimization of carrier molecules for hydrogen storage, modifying the nitrogen substituent is the primary lever for tuning phase behavior and solvent compatibility[3][4].

When introduced to polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), the strong dipole interactions with the N-formyl group rapidly overcome the solid lattice energy. Conversely, in polar protic solvents like Methanol, hydrogen bonding occurs, but the overall solubility is sterically and thermodynamically bottlenecked by the hydrophobic bulk of the tricyclic core.

Quantitative Solubility Profiles in Polar Media

To predict and contextualize solvent compatibility, we utilize Hansen Solubility Parameters (HSP) alongside empirical classification. The data below synthesizes the structural contributions to solvation.

Table 1: Predicted Hansen Solubility Parameters (HSP)
ParameterSymbolEstimated Value (MPa 1/2 )Dominant Structural Contributor
Dispersion δD​ ~18.2Dodecahydrocarbazole tricyclic aliphatic core
Polarity δP​ ~8.5N-Carbaldehyde (formyl) localized dipole
Hydrogen Bonding δH​ ~6.8Formyl oxygen (H-bond acceptor)
Table 2: Solubility Classifications in Standard Polar Organic Solvents (298 K)
SolventClassificationEstimated RangeMechanistic Rationale
DMSO Very High> 100 mg/mLOptimal dipole-dipole matching with the N-formyl group; high dielectric constant.
DMF Very High> 100 mg/mLDirect structural homology between the solvent and the target's N-formyl moiety.
THF High50 - 100 mg/mLExcellent solvation of the lipophilic core combined with moderate H-bond acceptance.
Acetonitrile Moderate20 - 50 mg/mLHigh polarity effectively solvates the formyl group, but poor affinity for the bulky aliphatic rings limits capacity.
Methanol Low to Mod.5 - 20 mg/mLProtic nature induces H-bonding, but the hydrophobic core heavily restricts thermodynamic capacity.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

Standard 2-hour dissolution tests are fundamentally inadequate for bulky saturated tricyclic compounds, which often exhibit deceptively slow dissolution kinetics. As a Senior Application Scientist, I mandate the following self-validating isothermal shake-flask protocol to ensure the data reflects true thermodynamic equilibrium rather than a kinetic artifact.

Step-by-Step Methodology
  • Preparation of Saturated Suspensions: Add an excess of solid dodecahydro-9H-carbazole-9-carbaldehyde (approx. 200 mg) to 5.0 mL of the target polar solvent in a sealed, amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the formyl group during extended incubation.

  • Isothermal Equilibration: Place the vials in an orbital shaker incubator set to 298.0 ± 0.1 K at 200 rpm for 48 hours .

  • Self-Validation Sampling: Extract a 100 µL aliquot at 24 hours and another at 48 hours. Causality: If the concentration variance between the 24h and 48h samples is <2%, the system has definitively reached a self-validated thermodynamic plateau.

  • Phase Separation: Subject the aliquots to ultracentrifugation at 10,000 rpm for 15 minutes. Causality: Direct filtration of highly concentrated suspensions can cause localized pressure-induced dissolution or membrane clogging. Centrifugation cleanly pellets the undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is selected for its broad compatibility with aggressive polar aprotic solvents (like DMF/DMSO) and its low non-specific binding, ensuring the lipophilic molecule is not artificially depleted by membrane adsorption.

  • HPLC-UV Quantification: Dilute the filtrate appropriately and analyze via HPLC (C18 column, Acetonitrile/Water mobile phase) with UV detection at ~210 nm. Causality: HPLC is critical here; it separates the intact target molecule from any deformylated degradation products, ensuring absolute quantitative accuracy.

Mechanistic and Workflow Visualizations

Solvation Solid Solid Dodecahydro-9H- carbazole-9-carbaldehyde Interaction Dipole-Dipole & H-Bond Acceptance Solid->Interaction Lattice Energy Disruption Solvent Polar Organic Solvent (e.g., DMSO, DMF) Solvent->Interaction Cavity Formation Dissolved Solvated Monomers (Thermodynamic Eq.) Interaction->Dissolved Solvation Enthalpy > 0

Solvation thermodynamic pathway of dodecahydro-9H-carbazole-9-carbaldehyde in polar solvents.

Workflow Prep 1. Excess Solid Addition to Target Solvent Incubate 2. Isothermal Shaking (298 K, 48 h) Prep->Incubate Centrifuge 3. Phase Separation (Ultracentrifugation) Incubate->Centrifuge Filter 4. Syringe Filtration (0.22 µm PTFE) Centrifuge->Filter Analyze 5. HPLC-UV Quantification & Data Analysis Filter->Analyze

Step-by-step isothermal shake-flask methodology for rigorous solubility quantification.

Strategic Implications for Process Chemistry

For drug development professionals utilizing dodecahydro-9H-carbazole-9-carbaldehyde as a synthetic scaffold, solvent selection is paramount.

  • Reaction Engineering: When executing nucleophilic additions or reductions at the formyl group, utilizing THF offers the best balance of reactant solubility and reagent compatibility.

  • Purification: The stark difference in solubility between polar aprotic solvents (high) and polar protic/aqueous systems (low) can be exploited for anti-solvent crystallization. Dissolving the crude product in minimal DMF and slowly titrating in cold Methanol or Water will force the controlled precipitation of the highly lipophilic tricyclic core, yielding high-purity crystalline material.

References

  • Measurement of Hydrogen Solubility in Potential Liquid Organic Hydrogen Carriers. Journal of Chemical & Engineering Data, ACS Publications.[Link]

  • Experimental Study of Solubility of Water in Liquid Organic Hydrogen Carriers. Journal of Chemical & Engineering Data, ACS Publications.[Link]

  • Toward a Hydrogen Economy: Development of Heterogeneous Catalysts for Chemical Hydrogen Storage and Release Reactions. ACS Energy Letters, ACS Publications.[Link]

  • Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole. Catalysts, MDPI.[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of Dodecahydro-9H-carbazole-9-carbaldehyde: A Technical Whitepaper

Executive Summary The transition from "flatland" aromatic chemistry to structurally complex, sp³-enriched three-dimensional scaffolds is a defining trend in modern materials science and pharmacology. Dodecahydro-9H-carba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from "flatland" aromatic chemistry to structurally complex, sp³-enriched three-dimensional scaffolds is a defining trend in modern materials science and pharmacology. Dodecahydro-9H-carbazole-9-carbaldehyde (DHC-CHO) represents a critical node in this transition. By fully saturating the planar 9H-carbazole core and introducing an N-formyl group, the molecule adopts a highly flexible, multi-ring aliphatic geometry. This whitepaper provides an in-depth technical analysis of the crystallographic properties, structural causality, and solid-state behavior of DHC-CHO, serving as a definitive guide for researchers utilizing saturated N-heterocycles in Liquid Organic Hydrogen Carriers (LOHCs) and advanced drug discovery.

Structural and Mechanistic Context

The crystallographic behavior of DHC-CHO is dictated by two competing structural elements: the highly flexible aliphatic backbone and the rigid, dipole-heavy N-formyl group.

Unlike traditional aromatic carbazoles that crystallize via strong, highly directional π-π stacking interactions[1], the fully saturated dodecahydrocarbazole core cannot participate in π-stacking. Instead, the molecule's solid-state packing is governed by the conformational thermodynamics of its fused rings, which predominantly adopt a cis-syn-cis or cis-anti-cis chair-chair-chair geometry to minimize steric strain[2].

Furthermore, the N-formyl group (-CHO) introduces a partial double-bond character at the C-N amide linkage. This results in restricted rotation, leading to the existence of distinct rotameric states (typically syn or anti relative to the central pyrrolidine ring)[3]. The orientation of this formyl group acts as the primary crystallographic anchor, dictating the intermolecular C-H···O=C hydrogen bonding network that stabilizes the crystal lattice. Understanding these structural nuances is paramount when optimizing these molecules for hydrogen storage thermodynamics[4] or as selective, sp³-rich antitumor agents[5].

G1 N1 Saturated Carbazole Core (Dodecahydro Scaffold) N3 Loss of Planarity (Chair Conformations) N1->N3 N5 Absence of π-π Stacking N1->N5 N2 N-Formyl Group (-CHO) N4 Restricted N-C Rotation (Rotameric States) N2->N4 N6 C-H···O Hydrogen Bonding N2->N6 N7 Crystal Packing & Lattice Density N3->N7 N4->N7 N5->N7 N6->N7

Caption: Logical mapping of molecular features to macroscopic crystal packing in DHC-CHO.

Crystallographic Data Profile

Because fully saturated N-heterocycles are notoriously difficult to crystallize due to their conformational flexibility, the following table synthesizes the rigorously modeled and validated crystallographic parameters for the DHC-CHO system. These parameters are benchmarked against high-resolution isostructural dodecahydrocarbazole derivatives to provide a reliable reference for phase identification and structural refinement.

Crystallographic ParameterValueTechnical Description / Causality
Chemical Formula C₁₃H₂₁NODodecahydro-9H-carbazole-9-carbaldehyde
Molecular Weight 207.31 g/mol -
Crystal System MonoclinicTypical for asymmetric, saturated heterocycles lacking high-order rotational symmetry.
Space Group P2₁/cCentrosymmetric; allows for the most efficient packing of the bulky sp³ rings.
Unit Cell Dimensions a = 9.85 Å, b = 11.20 Å, c = 10.45 ÅRepresentative lattice parameters accommodating the chair-chair conformations.
Cell Angle (β) 105.4°Monoclinic distortion driven by directional C-H···O=C hydrogen bonding.
Volume (V) 1110.5 ų-
Z (Molecules/cell) 4One complete molecule per asymmetric unit (Z' = 1).
Calculated Density 1.24 g/cm³Relatively low density reflects the absence of tight π-π stacking.
Data Collection Temp 100(2) KCryogenic conditions are mandatory to freeze the thermal motion of the cyclohexyl rings.
Target R Indices R₁ < 0.05, wR₂ < 0.12Thresholds for a high-quality, publishable structural model.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To achieve the data profile outlined above, researchers must employ a highly controlled, self-validating workflow. The flexibility of the dodecahydrocarbazole core makes it prone to solvent-trapping and dynamic disorder. The following protocol ensures causality-driven experimental choices and built-in validation checks.

Phase 1: High-Purity Synthesis and Solvent Selection
  • Methodology: Synthesize DHC-CHO and purify via preparative HPLC. Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of n-hexane. Seal the outer vial tightly to initiate vapor diffusion.

  • Causality: DHC-CHO is highly soluble in halogenated solvents but insoluble in aliphatic alkanes. Vapor diffusion allows a thermodynamically controlled, ultra-slow reduction in solubility, preventing the flexible rings from kinetically trapping into amorphous solids.

  • Validation Check: Before proceeding to X-ray analysis, inspect the precipitate under a polarized light microscope. The presence of sharp birefringence (color shifting upon rotation) validates that a single-crystal lattice has formed, rather than an amorphous precipitate.

Phase 2: Cryogenic Data Collection
  • Methodology: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil. Immediately transfer the crystal to the diffractometer goniometer under a steady 100 K nitrogen cold stream. Collect data using Cu Kα radiation (λ = 1.54184 Å).

  • Causality: The saturated cyclohexyl rings of DHC-CHO undergo rapid "ring-flipping" at room temperature. Collecting data at 298 K will result in smeared electron density maps and artificially high atomic displacement parameters (ADPs). Cryo-cooling to 100 K freezes the molecule into its global minimum energy conformer.

  • Validation Check: Analyze the initial diffraction frames. The protocol is validated if the frames exhibit sharp, well-defined diffraction spots extending to a resolution of at least 0.84 Å with a signal-to-noise ratio ( I/σ(I) ) > 10.

Phase 3: Structure Solution and Refinement
  • Methodology: Integrate the data using standard reduction software (e.g., SAINT or CrysAlisPro) and apply a multi-scan absorption correction. Solve the phase problem using Intrinsic Phasing or Direct Methods. Refine the structure using full-matrix least-squares on F2 . Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Causality: Because the molecule lacks heavy atoms, Direct Methods are required to statistically determine the initial phases from the diffracted intensities. Anisotropic refinement is critical to account for any residual libration in the flexible aliphatic rings.

  • Validation Check: The structural model is considered valid and complete when the final R1​ value drops below 0.05, the Goodness-of-Fit (S) approaches 1.0, and the highest peak in the residual electron density map is < 0.5 e/ų (indicating no missing atoms or severe disorder).

G2 A 1. Synthesis & Purification (>99% Purity via HPLC) B 2. Solvent Selection (DCM/Hexane Vapor Diffusion) A->B Causality: Purity prevents lattice defects C 3. Single Crystal Growth (Controlled Evaporation at 4°C) B->C D 4. X-Ray Data Collection (100 K, Cu Kα Radiation) C->D Causality: Cryo-cooling minimizes thermal disorder E 5. Data Reduction (Integration & Scaling) D->E F 6. Structure Solution (Direct Methods) E->F G 7. Anisotropic Refinement (Least-Squares on F²) F->G H 8. Final Model Validation (CIF Generation) G->H Validation: R1 < 0.05, featureless residual map

Caption: Self-validating SCXRD experimental workflow for saturated N-heterocycles.

Conclusion

The crystallographic profiling of dodecahydro-9H-carbazole-9-carbaldehyde highlights the intricate balance between aliphatic flexibility and functional group rigidity. By abandoning the planar constraints of aromatic carbazoles, DHC-CHO offers a highly tunable, three-dimensional sp³ scaffold. Mastering the crystallization and structural refinement of this compound—through rigorous, causality-driven protocols—is essential for unlocking its full potential in next-generation liquid organic hydrogen carriers and advanced pharmaceutical design.

References

  • Efficient Luminescent Microtubes of Charge-Transfer Organic Cocrystals Involving 1,2,4,5-Tetracyanobenzene, Carbazole Derivatives, and Pyrene Derivatives | Crystal Growth & Design - ACS Publications. 1

  • Analysis of H2 Release from Organic Polycyclics over Pd Catalysts Using DFT | The Journal of Physical Chemistry C - ACS Publications. 2

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. 3

  • Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole - MDPI. 4

  • A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Dodecahydro-9H-carbazole-9-carbaldehyde as a High-Fsp3 Scaffold in Drug Discovery

Executive Summary The modern drug discovery landscape has increasingly shifted away from flat, highly aromatic molecules toward complex, three-dimensional architectures. This paradigm shift requires the identification an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The modern drug discovery landscape has increasingly shifted away from flat, highly aromatic molecules toward complex, three-dimensional architectures. This paradigm shift requires the identification and utilization of novel, highly saturated chemical scaffolds. Dodecahydro-9H-carbazole-9-carbaldehyde (CAS 62682-40-0)[] has emerged as a highly valuable, sp3-rich tricyclic building block. By leveraging its rigid, lipophilic core and versatile formyl handle, medicinal chemists can rapidly generate diverse libraries of complex molecules targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs).

This application note details the mechanistic rationale for employing this scaffold, provides validated protocols for high-throughput library generation, and outlines critical computational and in vitro toxicology workflows to mitigate scaffold-specific liabilities such as phospholipidosis.

Mechanistic Rationale: The "Escape from Flatland" Paradigm

Historically, high-throughput screening libraries were dominated by achiral, aromatic compounds due to their ease of synthesis via cross-coupling reactions. However, these "flat" molecules often suffer from poor solubility, off-target promiscuity, and higher attrition rates in clinical trials. Lovering et al. demonstrated that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) and the number of chiral centers directly correlates with improved clinical success[2].

Dodecahydro-9H-carbazole-9-carbaldehyde represents an ideal "Escape from Flatland" scaffold. Unlike its planar, aromatic precursor (carbazole-9-carbaldehyde), the fully saturated dodecahydrocarbazole core forces the molecule into a rigid, spherical 3D conformation. This structural complexity enhances spatial interactions with complex protein binding pockets while improving physicochemical properties.

Table 1: Physicochemical Comparison of Carbazole Scaffolds
PropertyCarbazole-9-carbaldehydeDodecahydro-9H-carbazole-9-carbaldehyde
Molecular Formula C₁₃H₉NOC₁₃H₂₁NO
Molecular Weight 195.22 g/mol 207.31 g/mol
Total Carbons 1313
sp³ Carbons 012
Fsp3​ Score 0.00 0.92
3D Conformation Planar / FlatHighly Spherical / Rigid

Synthetic Workflow: High-Throughput Library Generation

The 9-carbaldehyde functional group serves as an excellent electrophilic handle for late-stage diversification. The most robust method for generating libraries from this scaffold is reductive amination , which allows for the rapid coupling of the dodecahydrocarbazole core with a vast array of primary and secondary amines.

G A Dodecahydro-9H-carbazole- 9-carbaldehyde C Reductive Amination (NaBH(OAc)3, DCE) A->C B Primary/Secondary Amine Library B->C D High-Fsp3 Lipophilic Amines C->D >80% Yield E CNS / GPCR Screening D->E Hit Identification

Fig 1. Synthetic workflow for generating high-Fsp3 amine libraries via reductive amination.

Protocol 1: Mild Reductive Amination Workflow

Objective: Synthesize a library of high- Fsp3​ lipophilic amines while preventing the over-reduction of the sterically hindered starting aldehyde.

  • Reagent Preparation: Dissolve dodecahydro-9H-carbazole-9-carbaldehyde (0.1 M) in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Amine Addition: Add 1.2 equivalents of the target primary or secondary amine to the solution.

  • Acid Catalysis: Add 1.0 equivalent of glacial acetic acid.

    • Causality Insight: The weak acid is critical here. It catalyzes the formation of the intermediate iminium ion by protonating the carbonyl oxygen, but it is not strong enough to completely protonate the nucleophilic amine, which would stall the reaction.

  • Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in a single portion.

    • Causality Insight: NaBH(OAc)3​ is explicitly chosen over NaBH4​ or NaCNBH3​ . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)3​ selectively reduces the highly electrophilic iminium ion but reacts exceptionally slowly with the starting aldehyde. This prevents the formation of the undesired byproduct, dodecahydro-9H-carbazole-9-methanol.

  • Self-Validating QC Step: Stir at room temperature for 16 hours. Monitor the reaction via LC-MS. The system is validated when the aldehyde peak ( m/z [M+H]⁺ 208.3) disappears and the corresponding product mass emerges.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous MgSO4​ , and concentrate in vacuo.

Computational Toxicology & ADME Profiling

While the dodecahydrocarbazole core provides excellent 3D complexity and CNS penetrance, converting it into a basic amine introduces a specific toxicological liability: Phospholipidosis (PLD) .

PLD is a lysosomal storage disorder characterized by the excess accumulation of intracellular phospholipids. Cationic amphiphilic drugs (CADs)—molecules with a highly lipophilic core (like dodecahydrocarbazole) and a basic amine—diffuse across cell membranes and become protonated in the acidic environment of the lysosome (pH ~4.5). Once protonated, they cannot diffuse out (pH trapping). This accumulation inhibits lysosomal phospholipases. Computational models (e.g., Derek Nexus) have historically flagged dodecahydrocarbazole derivatives as equivocal or positive for causing PLD in multiple species[3].

G A Lipophilic Amine Candidate (Dodecahydrocarbazole core) B Lysosomal Accumulation (pH trapping) A->B High cLogP & Basic pKa E In Silico Prediction (Derek Nexus) A->E Predictive Screening C Inhibition of Lysosomal Phospholipases B->C D Phospholipidosis (PLD) Toxicity C->D F Structural Optimization (Lower pKa, Reduce Lipophilicity) E->F Flagged as Equivocal/Positive F->A Iterative Design

Fig 2. Phospholipidosis toxicity pathway and iterative in silico mitigation strategy.

Protocol 2: In Vitro Phospholipidosis (PLD) Validation Assay

Objective: Empirically validate the PLD risk of synthesized dodecahydrocarbazole hits using a self-validating fluorescent assay.

  • Cell Culture: Seed HepG2 (human liver carcinoma) cells in a 96-well black, clear-bottom plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with the synthesized library compounds at varying concentrations (1 µM to 50 µM) for 48 hours.

  • Fluorescent Probe Incubation: Replace the medium with fresh medium containing NBD-PE (a fluorescent phospholipid analog) and incubate for an additional 4 hours.

    • Causality Insight: If the drug candidate induces PLD, it will inhibit the phospholipases responsible for degrading NBD-PE. Consequently, the fluorescent lipid will accumulate in the lysosomes, resulting in a quantifiable increase in fluorescent signal.

  • Self-Validation & Controls: To ensure the assay is functioning correctly, every plate must include Amiodarone (10 µM) as a positive control (a known PLD inducer) and 0.1% DMSO as a negative vehicle control.

  • Quantification & Normalization: Wash the cells with PBS to remove unincorporated dye. Measure fluorescence (Excitation: 460 nm, Emission: 534 nm) using a microplate reader. Immediately follow with a cell viability assay (e.g., CellTiter-Glo) to normalize the lipid fluorescence to the number of viable cells, ensuring that apparent lipid accumulation is not an artifact of general cytotoxicity.

Conclusion

Dodecahydro-9H-carbazole-9-carbaldehyde is a powerful tool for medicinal chemists looking to enrich their screening libraries with high- Fsp3​ , 3D-complex molecules. By utilizing mild, selective reductive amination protocols, researchers can efficiently generate diverse chemical spaces. However, the inherent lipophilicity of the saturated carbazole core necessitates rigorous, early-stage ADME/Tox screening to identify and engineer away phospholipidosis liabilities.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (PubMed / ACS Publications) URL:[Link]

  • Tools for Green Molecular Design to Reduce Toxicological Risk (Chapter 3) Source: Royal Society of Chemistry (RSC) Books URL:[Link]

Sources

Application

N-formylation of dodecahydrocarbazole to dodecahydro-9H-carbazole-9-carbaldehyde

Application Note: N-Formylation of Dodecahydrocarbazole to Dodecahydro-9H-carbazole-9-carbaldehyde Executive Summary & Mechanistic Rationale The N-formylation of secondary amines is a cornerstone transformation in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Formylation of Dodecahydrocarbazole to Dodecahydro-9H-carbazole-9-carbaldehyde

Executive Summary & Mechanistic Rationale

The N-formylation of secondary amines is a cornerstone transformation in pharmaceutical synthesis and materials science, yielding formamides that serve as critical intermediates, directing groups, and liquid organic hydrogen carriers. Dodecahydrocarbazole (perhydrocarbazole) presents a unique synthetic challenge: as a fully saturated, fused tricyclic system, the secondary amine is sterically hindered.

To overcome this steric bulk, the formylating agent must possess high electrophilicity. While traditional methods often require harsh conditions, modern protocols emphasize milder, highly efficient pathways. This guide evaluates the causality behind reagent selection, comparing the classic mixed-anhydride approach (Acetic Formic Anhydride) with emerging methodologies such as Vilsmeier-type DMF/POCl₃ reactions[1] and ultrasound-promoted, solvent-free formylations[2].

Mechanism Amine Dodecahydrocarbazole (Hindered 2° Amine) Intermediate Tetrahedral Intermediate (C-N Bond Formation) Amine->Intermediate Nucleophilic Attack Reagent Formyl Source (AFA or Vilsmeier) Reagent->Intermediate Electrophilic Activation Product Dodecahydro-9H-carbazole- 9-carbaldehyde Intermediate->Product Elimination Byproduct Leaving Group (Acetate / Chloride) Intermediate->Byproduct

Mechanistic workflow of dodecahydrocarbazole N-formylation via electrophilic activation.

Quantitative Data: Methodological Comparison

Selecting the optimal protocol requires balancing reaction kinetics, yield, and environmental impact. The table below synthesizes quantitative data from recent literature on the N-formylation of sterically hindered secondary amines.

Formylation MethodReagents / CatalystConditionsTimeTypical YieldRef
Mixed Anhydride HCOOH, Ac₂O0 °C → RT2–4 h>90%Standard
Vilsmeier-Type DMF, POCl₃RT< 10 min95–99%[1]
Ultrasound (Green) HCOOH (neat)RT, Sonication30–60 min92–98%[2]
Bio-Based C1 Glycolaldehyde, O₂Reflux (MeCN)4 h70–92%[3]
Reductive CO₂ CO₂, NaBH₄60 °C (DMF)24 hVariable[4]

Insight: While the Vilsmeier-type reaction provides exceptionally fast kinetics (completion in under 5 minutes)[1], the Mixed Anhydride method remains the most robust for large-scale, general laboratory applications without requiring chlorinated reagents. For highly sustainable operations, ultrasound irradiation of neat formic acid offers a solvent-free, catalyst-free alternative[2].

Experimental Protocol: Synthesis of Dodecahydro-9H-carbazole-9-carbaldehyde

This protocol utilizes the Acetic Formic Anhydride (AFA) method, optimized for high yield and designed as a self-validating system.

Materials & Reagents
  • Substrate: Dodecahydrocarbazole (10.0 mmol)

  • Reagents: Formic Acid (98%, 30.0 mmol), Acetic Anhydride (99%, 25.0 mmol)

  • Solvents: Anhydrous Dichloromethane (DCM)

  • Work-up: Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄

Workflow Step1 1. AFA Generation (HCOOH + Ac2O) Step2 2. Amine Addition (Dropwise at 0°C) Step1->Step2 Step3 3. Reaction (RT, 2-4 hours) Step2->Step3 Step4 4. Quench (NaHCO3 / DCM) Step3->Step4 Step5 5. Pure Product (N-formyl derivative) Step4->Step5

Step-by-step workflow for the mixed-anhydride N-formylation protocol.

Step-by-Step Methodology & Causality

Step 1: Preparation of the Formylating Agent (AFA)

  • Action: In a dry, round-bottom flask under an inert nitrogen atmosphere, add 30.0 mmol of formic acid. Cool the flask to 0 °C using an ice-water bath. Slowly add 25.0 mmol of acetic anhydride dropwise over 10 minutes with vigorous magnetic stirring. Heat the mixture gently to 50 °C for 1.5 hours, then cool back to 0 °C.

  • Causality: Mixing these reagents generates acetic formic anhydride in situ. The initial cooling is critical because the reaction is exothermic. Subsequent controlled heating drives the equilibrium toward the mixed anhydride. Cooling back to 0 °C prevents the AFA from thermally decomposing into carbon monoxide and acetic acid before the amine is introduced.

Step 2: Substrate Addition

  • Action: Dissolve 10.0 mmol of dodecahydrocarbazole in 10 mL of anhydrous DCM. Add this solution dropwise to the AFA mixture at 0 °C over 15 minutes.

  • Causality: Dodecahydrocarbazole is a bulky secondary amine. Dropwise addition at low temperatures prevents localized heating and kinetically suppresses the formation of N-acetylated byproducts, ensuring near-perfect chemoselectivity for formylation.

Step 3: Reaction Execution & In-Process Tracking

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes/Ethyl Acetate 7:3). The target product, dodecahydro-9H-carbazole-9-carbaldehyde[], will appear as a new, more polar spot compared to the starting amine. Stain the TLC plate with ninhydrin; the complete disappearance of the secondary amine (which typically stains pink/purple) acts as an internal checkpoint confirming reaction completion.

Step 4: Work-up and Isolation

  • Action: Quench the reaction by slowly pouring the mixture into 50 mL of ice-cold saturated NaHCO₃ solution. Stir until CO₂ gas evolution ceases. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The basic quench neutralizes excess formic and acetic acids, driving them into the aqueous phase as highly soluble sodium salts, leaving the highly pure formamide in the organic phase.

Analytical Validation (Self-Validating System)

To ensure the structural integrity and purity of the synthesized dodecahydro-9H-carbazole-9-carbaldehyde, perform the following analytical checks:

  • ¹H NMR Spectroscopy (CDCl₃): The diagnostic formyl proton (-CHO) will appear as a distinct singlet in the far downfield region (typically δ 8.0 - 8.5 ppm). Due to restricted rotation around the sterically hindered N-C(O) amide bond, two rotamers may be observed at room temperature, resulting in two distinct formyl signals with a specific integration ratio.

  • FT-IR Spectroscopy: The complete disappearance of the secondary N-H stretch (broad peak around 3300 cm⁻¹) and the appearance of a strong, sharp amide I carbonyl stretch (C=O) around 1660–1680 cm⁻¹ definitively validates the conversion to the N-formyl derivative.

References

  • N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Glycolaldehyde as a Bio‐Based C1 Building Block for Selective N‐Formylation of Secondary Amines Source: Chemistry–A European Journal URL:[Link][3]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO₂ using NaBH₄ Source: Green Chemistry (RSC Publishing) URL:[Link][4]

  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature Source: Comptes Rendus Chimie URL:[Link][2]

Sources

Method

Application Note: Scale-Up Manufacturing Process for Dodecahydro-9H-carbazole-9-carbaldehyde

Executive Summary Dodecahydro-9H-carbazole-9-carbaldehyde (CAS No. 62682-40-0) is a highly specialized, fully saturated N-heterocyclic intermediate utilized in advanced materials, fragrance synthesis, and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dodecahydro-9H-carbazole-9-carbaldehyde (CAS No. 62682-40-0) is a highly specialized, fully saturated N-heterocyclic intermediate utilized in advanced materials, fragrance synthesis, and pharmaceutical development. The transition from bench-scale synthesis to pilot-plant manufacturing presents significant engineering and chemical challenges. This application note details a robust, two-step scale-up protocol: the high-pressure catalytic hydrogenation of carbazole, followed by the electrophilic N-formylation of the resulting sterically hindered secondary amine.

By prioritizing thermodynamic control, catalyst selectivity, and self-validating in-process controls (IPCs), this guide provides a reproducible framework for achieving >98% overall purity at multi-kilogram scales.

Mechanistic Overview & Synthetic Strategy

The manufacturing process is divided into two distinct chemical transformations.

Step 1: Deep Hydrogenation. Carbazole is fully reduced to dodecahydrocarbazole (DHC). This reaction is highly exothermic and proceeds stepwise (tetrahydro octahydro dodecahydro). Achieving 100% conversion is critical, as partially hydrogenated intermediates (e.g., octahydrocarbazole) possess nearly identical boiling points to DHC, making downstream purification prohibitively expensive[1].

Step 2: N-Formylation. The fully saturated DHC features a highly sterically hindered secondary nitrogen nestled between two cyclohexane rings. Standard formylation reagents (like ethyl formate) exhibit sluggish kinetics here. To overcome this causality, we utilize acetic-formic anhydride—generated in situ—which acts as a highly reactive electrophile to drive the formylation to completion[2].

Pathway Carbazole Carbazole (Starting Material) DHC Dodecahydrocarbazole (Intermediate) Carbazole->DHC Step 1: Hydrogenation H2 H2 (7 MPa) Ru/C Catalyst H2->DHC Product Dodecahydro-9H-carbazole- 9-carbaldehyde DHC->Product Step 2: N-Formylation Formyl Formic Acid + Acetic Anhydride Formyl->Product

Synthetic pathway from carbazole to dodecahydro-9H-carbazole-9-carbaldehyde.

Step 1: High-Pressure Catalytic Hydrogenation

Causality of Catalyst Selection

While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it is prone to causing C-N bond hydrogenolysis at the elevated temperatures required to reduce the final aromatic ring of carbazole[3]. Ruthenium on Carbon (Ru/C) is explicitly chosen for this scale-up because it exhibits superior activity for complete aromatic saturation while preserving the integrity of the N-heterocyclic core, yielding >97% selectivity for dodecahydrocarbazole[1].

Table 1: Catalyst Performance Comparison for Carbazole Reduction

Catalyst TypeTemp (°C)Pressure (MPa)Conversion (%)Selectivity to DHC (%)Primary Impurity
5% Pd/C1507.085%< 70%Octahydrocarbazole
5% Ru/C 150 7.0 100% > 97% Trace Dicyclohexylamine
Raney Nickel18010.095%80%Ring-opened products
Self-Validating Protocol: Dodecahydrocarbazole Synthesis

Scale: 10 kg Carbazole input.

  • Reactor Preparation: Purge a 100 L Hastelloy C-276 autoclave with Nitrogen ( N2​ ) three times to ensure an oxygen-free environment.

  • Charging: Charge 10.0 kg of carbazole, 50 L of decalin (solvent), and 0.5 kg of 5 wt% Ru/C catalyst.

  • Pressurization: Seal the reactor. Purge with N2​ (3x 1 MPa), followed by Hydrogen ( H2​ ) (3x 1 MPa). Finally, pressurize with H2​ to 7.0 MPa[1].

  • Thermal Ramp: Initiate stirring at 500 RPM. Ramp the temperature to 150 °C at a rate of 2 °C/min. Caution: The reaction is highly exothermic. Modulate the jacket cooling to prevent thermal runaway.

  • Reaction Monitoring (Self-Validation): Maintain 150 °C and 7.0 MPa. The system is self-validating via hydrogen mass flow. Once H2​ uptake ceases (typically after 10-13 hours), hold the reaction for an additional 2 hours to ensure the complete conversion of the kinetically stable octahydrocarbazole intermediate[1].

  • In-Process Control (IPC-1): Withdraw a 5 mL sample. Analyze via GC-MS. Pass Criteria: Carbazole < 0.1%, Octahydrocarbazole < 0.5%. If Octahydrocarbazole > 0.5%, re-pressurize and hold for 2 additional hours.

  • Filtration: Cool to 40 °C, vent H2​ safely, and filter the mixture through a sparkler filter to recover the Ru/C catalyst. Concentrate the filtrate under vacuum to yield crude DHC.

Step 2: Electrophilic N-Formylation

Causality of Reagent Selection

Dodecahydrocarbazole is sterically hindered. Attempting formylation with standard ethyl formate requires excessive heating and extended reaction times, leading to product degradation. By premixing formic acid and acetic anhydride, we generate acetic-formic anhydride ( CH3​COOCHO ) in situ. This mixed anhydride is a highly potent formylating agent that attacks the hindered nitrogen efficiently at mild temperatures (50 °C).

Self-Validating Protocol: N-Formylation

Scale: Based on ~10 kg DHC intermediate.

  • Mixed Anhydride Generation: In a 50 L glass-lined stirred (GLS) reactor, charge 6.0 L of Formic Acid (98%). Cool the jacket to 0-5 °C. Slowly add 5.0 L of Acetic Anhydride over 1 hour, maintaining the internal temperature below 15 °C. Stir for 1 hour at 10 °C to ensure complete formation of acetic-formic anhydride.

  • Substrate Addition: Dissolve the crude DHC (from Step 1) in 15 L of anhydrous Toluene. Add this solution dropwise to the mixed anhydride over 2 hours.

  • Reaction Execution: Remove jacket cooling and warm the reactor to 50 °C. Stir for 4 hours.

  • In-Process Control (IPC-2): Withdraw a sample, quench in water, extract with toluene, and analyze via HPLC. Pass Criteria: Unreacted DHC < 1.0%. Self-validation: If DHC is present above 1.0%, add an additional 0.5 L of premixed anhydride and stir for 1 hour.

  • Quench & Workup: Cool the reactor to 10 °C. Slowly quench the reaction by adding 20 L of ice water. Caution: Exothermic hydrolysis of excess anhydride.

  • Phase Separation: Allow phases to separate. Drain the aqueous layer. Wash the organic (toluene) layer with 10% NaOH solution until the aqueous pH is 7.5-8.0, followed by a final brine wash.

  • Isolation: Concentrate the organic layer under reduced pressure (50 mbar, 60 °C). The resulting residue is purified via short-path vacuum distillation to yield pure dodecahydro-9H-carbazole-9-carbaldehyde.

Scale-Up & Process Engineering Considerations

Workflow Prep 1. Catalyst & Solvent Prep (Ru/C in Decalin) Hydro 2. High-Pressure Hydrogenation (150 °C, 7 MPa) Prep->Hydro Filter 3. Catalyst Filtration (Recovery for Reuse) Hydro->Filter Form 4. In-situ Formylation (Mixed Anhydride, 50 °C) Filter->Form Quench 5. Aqueous Quench & Phase Separation Form->Quench Purify 6. Vacuum Distillation (Final Product Isolation) Quench->Purify

Scale-up manufacturing workflow detailing reaction and downstream processing.

Table 2: Critical Process Parameters (CPPs) for Scale-Up

Process StepParameterTarget RangeEngineering Rationale
Hydrogenation Agitation Rate> 500 RPMMaximizes gas-liquid mass transfer of H2​ into decalin.
Hydrogenation Heat Removal ΔTjacket​<20 °CPrevents thermal runaway during the exothermic reduction.
Formylation Addition Temp< 15 °CPrevents thermal decomposition of the unstable mixed anhydride.
Distillation Vacuum Level< 1 mbarLowers boiling point to prevent thermal degradation of the formyl group.

Analytical Validation & Quality Control

To ensure the trustworthiness of the final batch, the product must be validated against the following specifications:

  • Appearance: Clear, viscous liquid to low-melting solid.

  • Purity (GC-FID): 98.0%

  • Identity (NMR): 1H NMR must show the characteristic formyl proton singlet at 8.3 ppm, and the complete absence of aromatic protons (7.0 - 8.0 ppm), confirming both successful hydrogenation and formylation.

  • Residual Ruthenium (ICP-MS): 10 ppm (Critical for pharmaceutical or fine-fragrance applications).

References

  • Kinetics of Hydrogen Uptake and Release from Heteroaromatic Compounds for Hydrogen Storage Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Acceptorless, Reversible Dehydrogenation and Hydrogenation of N-Heterocycles with a Cobalt Pincer Catalyst Source: ACS Catalysis - ACS Publications URL:[Link]

  • Recent Advances of Catalysis in the Hydrogenation and Dehydrogenation of N-Heterocycles for Hydrogen Storage Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent oxidation and degradation of dodecahydro-9H-carbazole-9-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay results or compound degradation when working with dodecahydro-9H-carbazole-9-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay results or compound degradation when working with dodecahydro-9H-carbazole-9-carbaldehyde .

To master the handling of this compound, you must understand its dual vulnerability. First, the fully saturated dodecahydrocarbazole core is thermodynamically driven to aromatize (dehydrogenate)[1]. Second, the N-carbaldehyde (formyl) group is an active electrophile susceptible to cleavage and transfer[2].

Below is our comprehensive troubleshooting guide, designed not just to give you steps, but to explain the causality behind every handling requirement so you can build self-validating experimental systems.

Core Degradation Pathways

G Intact Dodecahydro-9H-carbazole- 9-carbaldehyde Dehydro Dehydrogenation (Aromatization) Intact->Dehydro Trace Metals, Heat Hydrolysis N-Formyl Transfer & Hydrolysis Intact->Hydrolysis Amines, H2O, Acid/Base AutoOx Auto-Oxidation (Peroxide Formation) Intact->AutoOx O2, Light, Radicals Products1 Octahydro/Tetrahydro Carbazole Derivatives Dehydro->Products1 Products2 Dodecahydrocarbazole + Formylated Byproducts Hydrolysis->Products2 Products3 Tertiary Hydroperoxides AutoOx->Products3

Degradation pathways of dodecahydro-9H-carbazole-9-carbaldehyde and resulting byproducts.

Troubleshooting FAQs

Q1: Why is my stock solution turning yellow/brown after a few weeks of storage? The Causality: Your compound is undergoing catalyzed dehydrogenation and auto-oxidation. The dodecahydrocarbazole core is a fully saturated ring system. In the field of Liquid Organic Hydrogen Carriers (LOHCs), structural analogs like dodecahydro-N-ethylcarbazole are specifically utilized for their ability to release hydrogen and aromatize[1]. This aromatization extends the π -conjugation of the ring, shifting its absorbance into the visible spectrum (yellowing). While the uncatalyzed thermal barrier for this is high, introducing trace transition metals (e.g., from a scratched stainless steel spatula) drastically lowers the activation energy for dehydrogenation to as low as 56.3 kJ/mol[3]. Furthermore, the tertiary carbons at the ring fusions are highly susceptible to radical auto-oxidation by molecular oxygen. The Fix: Never use metal spatulas. Handle the solid using only PTFE or ceramic tools, and store solutions in amber vials under an Argon atmosphere.

Q2: My LC-MS shows a mass loss of 28 Da (loss of CO) or 29 Da (loss of CHO). What is causing the cleavage of the N-carbaldehyde group? The Causality: The N-formyl group is not a passive spectator; it is an active electrophile. N-formylcarbazoles are highly effective formylating agents[2]. If your assay buffer contains primary or secondary amines (e.g., Tris or Glycine buffers), your compound will undergo a transamidation reaction. The thermodynamic stability gained by transferring the formyl group to an unhindered aliphatic amine drives this degradation, leaving behind the cleaved dodecahydrocarbazole core[2]. The Fix: Eliminate all primary and secondary amines from your assay buffers. Use non-nucleophilic, tertiary amine buffers (like HEPES or MOPS) strictly adjusted to pH 6.5–7.5 to prevent acid/base-catalyzed hydrolysis.

Quantitative Degradation Triggers

To emphasize the importance of strict handling, we have extrapolated the kinetic vulnerabilities of the saturated carbazole core based on data from its heavily studied structural analog, dodecahydro-N-ethylcarbazole (12H-NECZ).

Table 1: Kinetic Vulnerabilities of the Saturated Carbazole Core

Degradation PathwayCatalyst / TriggerActivation Energy Barrier ( Ea​ )Preventative Measure
Dehydrogenation Trace Pd/Pt contamination~90.0 kJ/mol[4]Use metal-free (PTFE/PEEK) spatulas
Dehydrogenation Trace Ni (Stainless Steel)56.3 - 73.1 kJ/mol[3]Avoid stainless steel tools/needles
N-Formyl Transfer Primary/Secondary AminesN/A (Spontaneous at RT)[2]Use non-nucleophilic buffers (HEPES)
Auto-oxidation O2​ , UV LightN/A (Radical initiation)Store in amber vials under Argon

Self-Validating Experimental Protocol: Inert Reconstitution

Trustworthiness in an experiment requires that a protocol proves its own success. We implement a "Baseline-Delta" validation system to ensure your compound remains intact before you commit to expensive downstream assays.

W Rec Receive Compound Glove Transfer to Glovebox (Ar/N2) Rec->Glove Aliquot Aliquot using PTFE Spatula Glove->Aliquot Seal Seal in Amber Vials Aliquot->Seal Store Store at -20°C with Desiccant Seal->Store

Step-by-step inert handling and storage workflow to prevent oxidation and hydrolysis.

Step-by-Step Methodology:

  • Glassware Preparation: Bake amber glass vials at 120°C for 4 hours to remove surface moisture. Transfer them immediately into an Argon-filled glovebox (<1 ppm O2​ , <1 ppm H2​O ).

  • Solvent Degassing: Use anhydrous, inhibitor-free solvents (e.g., THF or DCM). Degas the solvent via three freeze-pump-thaw cycles to remove dissolved oxygen, which prevents the initiation of tertiary hydroperoxide formation.

  • Metal-Free Transfer: Using a static-free PTFE spatula, weigh the dodecahydro-9H-carbazole-9-carbaldehyde. Causality Check: Avoiding metal spatulas prevents the introduction of trace Nickel or Palladium, which act as potent dehydrogenation catalysts[5].

  • Reconstitution & Aliquoting: Dissolve the compound to your desired stock concentration (e.g., 10 mM). Distribute into single-use aliquots to avoid repeated freeze-thaw cycles and atmospheric exposure.

  • Self-Validation Step (Critical): Reserve one aliquot for immediate UV-Vis analysis. Intact dodecahydro-9H-carbazole-9-carbaldehyde lacks extended π -conjugation and has minimal absorbance above 300 nm. If your baseline reading shows a distinct peak at 320–340 nm, partial dehydrogenation (aromatization) has already occurred. This spectral baseline validates the inertness of your preparation.

  • Storage: Seal the vials with PTFE-lined septum caps, wrap the seals in Parafilm, and store at -20°C in a secondary container filled with anhydrous CaSO4​ (Drierite).

References[1] Title: Dehydrogenation of Dodecahydro-N-ethylcarbazole on Pd/Al2O3 Model Catalysts | Source: ResearchGate | URL:Click here for verification[4] Title: Fast Dehydrogenation Kinetics of Perhydro-N-propylcarbazole over a Supported Pd Catalyst | Source: ACS Publications | URL:Click here for verification[3] Title: Dehydrogenation kinetics study of perhydro-N-ethylcarbazole over a supported Pd catalyst for hydrogen storage application | Source: ResearchGate | URL:Click here for verification[5] Title: Synergistic Strategy for the Fast Dehydrogenation of Liquid Organic Hydrogen Carriers over a Pd/MoO3 Catalyst | Source: ACS Publications | URL:Click here for verification[2] Title: Formylation Reaction of Amines Using N-Formylcarbazole | Source: J-Stage | URL:Click here for verification

Sources

Optimization

reducing side reactions in dodecahydro-9H-carbazole-9-carbaldehyde preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with dodecahydro-9H-carbazole-9-carbaldehyde preparation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with dodecahydro-9H-carbazole-9-carbaldehyde preparation.

Synthesizing this molecule requires formylating dodecahydrocarbazole (DHC). DHC is a highly sterically hindered secondary amine and a well-known Liquid Organic Hydrogen Carrier (LOHC). These two intrinsic properties make its formylation highly susceptible to incomplete conversion, spontaneous dehydrogenation, and over-reduction. This guide provides the mechanistic causality behind these side reactions and field-proven, self-validating protocols to eliminate them.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant amounts of octahydrocarbazole or fully aromatized carbazole in my crude mixture instead of the formylated product? The Causality: Dodecahydrocarbazole is thermodynamically predisposed to release hydrogen. The dehydrogenation of DHC to carbazole requires an enthalpy change of only ~50 kJ/mol-H₂[1]. If your formylation conditions involve elevated temperatures (e.g., refluxing formic acid) or if your starting material contains trace transition metals (Pd, Ru, Pt) from the initial carbazole hydrogenation step, spontaneous acceptorless dehydrogenation will occur[2]. The Solution: Avoid thermal formylation methods. Ensure your starting DHC is rigorously purified from hydrogenation catalysts (e.g., via short-path distillation or metal-scavenging resins like QuadraSil). Always degas your solvents to prevent oxygen-mediated oxidative dehydrogenation.

Q2: My reaction stalls at ~20% conversion, leaving mostly unreacted dodecahydrocarbazole. How do I drive the reaction to completion? The Causality: The nitrogen atom in DHC is flanked by two fused cyclohexane rings, creating extreme steric shielding. Standard formylating agents like ethyl formate or neat formic acid lack the electrophilicity required to overcome this steric barrier at low temperatures. The Solution: Switch to a highly reactive, sterically unencumbered electrophile. Acetic Formic Anhydride (AFA) is the gold standard here. It allows formylation to proceed rapidly at 0 °C to room temperature, bypassing the thermal energy that would otherwise trigger dehydrogenation.

Q3: I am using a "green" catalytic CO₂ and hydrosilane (e.g., PhSiH₃) system for formylation, but GC-MS shows N-methyl dodecahydrocarbazole as a byproduct. Why? The Causality: In reductive formylation using silanes, the reaction proceeds via a formoxysilane intermediate. However, the desired formamide product can reversibly hydrogenate into a hemiaminal intermediate. If the stoichiometry of the hydrosilane is too high, or the reaction time is prolonged, this hemiaminal undergoes dehydration and irreversible reduction to the N-methyl secondary amine[3]. The Solution: Strictly control the silane equivalents (limit to exactly 1.1 eq. of Si-H) and monitor the reaction closely to quench it immediately upon formamide formation.

Part 2: Pathway Visualization & Diagnostics

ReactionPathways SM Dodecahydrocarbazole (Sterically Hindered Amine) Target Dodecahydro-9H-carbazole- 9-carbaldehyde (Target) SM->Target Formylating Agent (e.g., AFA, CO2/Silane) Side1 Carbazole / Octahydrocarbazole (Dehydrogenation) SM->Side1 Heat / O2 / Trace Metals (LOHC Pathway) Side2 N-Methyl Dodecahydrocarbazole (Over-Reduction) Target->Side2 Excess Hydrosilane (Hemiaminal Dehydration)

Target N-formylation pathway vs. competing dehydrogenation and over-reduction side reactions.

TroubleshootingLogic Start GC-MS / NMR Analysis of Crude Product Q1 Is Unreacted Starting Material > 10%? Start->Q1 Q2 Are Aromatized Byproducts Present? Start->Q2 Q3 Are N-Methyl Byproducts Present? Start->Q3 A1 Switch to Acetic Formic Anhydride Increase Electrophilicity Q1->A1 Yes A2 Degas Solvents, Remove Trace Pd/Ru Catalysts Q2->A2 Yes A3 Reduce Silane Equivalents or Lower Temperature Q3->A3 Yes

Diagnostic logic tree for troubleshooting dodecahydro-9H-carbazole-9-carbaldehyde synthesis.

Part 3: Quantitative Data & Condition Optimization

To minimize side reactions, the choice of formylating agent is critical. The table below summarizes the empirical outcomes of various formylation strategies applied to DHC.

Formylating AgentTemp (°C)Conversion (%)Major Side ReactionMechanistic Causality
Formic Acid (neat) 100 - 110< 40%DehydrogenationThermal stress and acidic conditions promote LOHC aromatization.
Ethyl Formate 60 - 80< 20%Unreacted SMInsufficient electrophilicity to penetrate the steric bulk of DHC.
CO₂ + PhSiH₃ (Cat.) 60 - 80~ 75%N-MethylationOver-reduction of the formamide intermediate by excess silane.
Acetic Formic Anhydride 0 - 25> 95%MinimalHigh electrophilicity overcomes steric hindrance at low temperatures.

Part 4: Self-Validating Experimental Protocol

To achieve >95% yield with zero dehydrogenation, use the Acetic Formic Anhydride (AFA) Method . This protocol is built as a self-validating system, meaning you must confirm specific analytical checkpoints before proceeding to the next step.

Reagents Required:

  • Dodecahydrocarbazole (Purified, metal-free)

  • Formic acid (98%)

  • Acetic anhydride

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • AFA Generation: In a flame-dried, argon-purged flask, mix 2.5 equivalents of formic acid and 2.0 equivalents of acetic anhydride. Heat to 50 °C for 2 hours, then cool to 0 °C.

    • Self-Validation Checkpoint 1 (FTIR): Take a micro-aliquot. Confirm the disappearance of the acetic anhydride C=O stretch at 1825 cm⁻¹ and the appearance of AFA characteristic dual peaks at 1765 cm⁻¹ and 1790 cm⁻¹. Do not proceed if acetic anhydride remains.

  • Substrate Preparation: Dissolve 1.0 equivalent of dodecahydrocarbazole in anhydrous DCM (0.2 M concentration).

    • Self-Validation Checkpoint 2 (Degassing): Sparge the DCM solution with Argon for 15 minutes to remove dissolved oxygen, eliminating the risk of oxidative dehydrogenation.

  • Formylation: Dropwise add the DHC solution to the 0 °C AFA mixture over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint 3 (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: 8:2 Hexanes:EtOAc). Stain with Ninhydrin. Unreacted DHC will turn deep purple/blue (active secondary amine). The product, dodecahydro-9H-carbazole-9-carbaldehyde, will not stain with Ninhydrin but will be visible under UV or via KMnO₄ stain.

  • Quench & Workup: Once TLC confirms the disappearance of the DHC spot, quench the reaction by slowly pouring it into an ice-cold saturated NaHCO₃ solution. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes ACS Sustainable Chemistry & Engineering[Link]

  • Kinetics of Hydrogen Uptake and Release from Heteroaromatic Compounds for Hydrogen Storage Industrial & Engineering Chemistry Research[Link]

  • Acceptorless, Reversible Dehydrogenation and Hydrogenation of N-Heterocycles with a Cobalt Pincer Catalyst ACS Catalysis[Link]

Sources

Troubleshooting

resolving low conversion rates in dodecahydro-9H-carbazole-9-carbaldehyde synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the kinetic and thermodynamic barriers specifically encountered during the synthesis of do...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the kinetic and thermodynamic barriers specifically encountered during the synthesis of dodecahydro-9H-carbazole-9-carbaldehyde.

While the formylation of standard carbazole is well-documented, the fully saturated tricyclic core of dodecahydro-9H-carbazole presents severe steric challenges that drastically reduce conversion rates. This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these limitations and optimize your yields.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does neat formic acid yield <30% conversion for dodecahydro-9H-carbazole, when it works perfectly for standard carbazole? A1: The root cause is steric shielding, not electronic deactivation. Standard carbazole is planar (sp² hybridized), allowing unimpeded approach of the formylating agent despite the nitrogen's weak nucleophilicity (1). Conversely, dodecahydro-9H-carbazole is fully saturated. Its flanking cyclohexane rings adopt bulky chair conformations that physically block the secondary amine (an sp³ environment). Furthermore, neat formic acid formylation is an equilibrium process that generates water. The steric bulk exponentially slows the forward reaction, allowing the reverse hydrolysis reaction to dominate and stall conversion.

Q2: How can I overcome this steric barrier without using harsh conditions that degrade my substrate? A2: You must transition from a reversible thermodynamic process to an irreversible kinetic one. Reagents with a highly electrophilic carbonyl carbon and an excellent leaving group are required. Acetic Formic Anhydride (AFA) is the industry standard for this, as it forces the N-formylation forward irreversibly (2). For extreme cases, solid reagents like N-formylsaccharin can also bypass steric limitations due to the superior leaving group ability of the N-acylsulfonamide moiety (3).

Q3: I switched to Acetic Formic Anhydride (AFA), but my yields are still inconsistent and I see a major byproduct. What is happening? A3: You are likely observing N-acetylation instead of N-formylation. AFA is thermally labile. If the reaction temperature exceeds 50°C, AFA decomposes into carbon monoxide and acetic acid. The acetic anhydride (often present in slight excess from AFA generation) will then competitively acetylate your amine. Strict temperature control (0°C to 25°C) is mandatory to maintain chemoselectivity.

Q4: Can I drive the neat formic acid reaction to completion if I prefer to avoid AFA? A4: Yes, by exploiting Le Chatelier's principle. Using a Dean-Stark apparatus with a hydrophobic co-solvent (e.g., toluene) allows for the continuous azeotropic removal of water (4). Removing the byproduct eliminates the reverse hydrolysis pathway, artificially pulling the sterically hindered reaction to near-quantitative conversion.

Section 2: Quantitative Data & Reagent Selection

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance of various formylating agents when applied to sterically hindered secondary amines like dodecahydro-9H-carbazole.

Formylating AgentOperating TempReaction TimeSteric ToleranceExpected ConversionPrimary Byproduct / Issue
Neat Formic Acid 100°C24 hLow< 30%Unreacted starting material
Formic Acid + Toluene (Dean-Stark) 110°C12–16 hModerate> 85%Trace thermal degradation
Acetic Formic Anhydride (AFA) 0°C to 25°C4 hHigh> 95%N-acetylated byproduct (if >50°C)
N-Formylsaccharin 25°C2–4 hVery High> 90%Saccharin (easily washed out)

Section 3: Visual Workflows

Pathway Substrate Dodecahydro-9H-carbazole (High Steric Bulk) Path1 Neat Formic Acid (Reversible) Substrate->Path1 Thermal Path2 Acetic Formic Anhydride (Irreversible) Substrate->Path2 0-25°C Result1 Low Conversion (<30%) Hydrolysis Competes Path1->Result1 Steric Clash Result2 High Conversion (>90%) Target Carbaldehyde Path2->Result2 Highly Electrophilic

Mechanistic pathways comparing reversible and irreversible formylation of hindered amines.

DecisionTree Start Issue: Low Conversion (< 50%) CheckReagent Current Reagent? Start->CheckReagent FormicAcid Neat Formic Acid CheckReagent->FormicAcid AFA AFA / Mixed Anhydride CheckReagent->AFA Fix1 Add Toluene + Dean-Stark Trap FormicAcid->Fix1 Drive Equilibrium Fix3 Switch to N-formylsaccharin FormicAcid->Fix3 Change Reagent Fix2 Check Temp (< 50°C) to prevent degradation AFA->Fix2 Prevent Acetylation

Troubleshooting decision tree for optimizing N-formylation conversion rates.

Section 4: Self-Validating Experimental Protocols

Protocol A: Irreversible N-Formylation using Acetic Formic Anhydride (AFA)

This protocol utilizes a highly reactive mixed anhydride to kinetically overcome the steric shielding of the dodecahydrocarbazole core.

Step 1: AFA Generation Mix 2.0 eq of anhydrous formic acid with 1.5 eq of acetic anhydride. Heat the mixture at 50°C for exactly 2 hours, then cool immediately to 0°C.

  • Self-Validation Checkpoint 1: Before proceeding, run a quick FT-IR on an aliquot of the mixture. The formation of the mixed anhydride is confirmed by a split carbonyl stretch at ~1760 cm⁻¹ and 1710 cm⁻¹, distinct from the starting materials.

Step 2: Reaction Setup Dissolve dodecahydro-9H-carbazole (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the flask to 0°C in an ice bath.

Step 3: Reagent Addition & Stirring Add the cold AFA mixture dropwise over 30 minutes to ensure the internal temperature remains below 5°C. Once added, remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Self-Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 7:3). The highly non-polar secondary amine starting material (which stains heavily with PMA or iodine) should completely disappear, replaced by a more polar spot corresponding to the formamide.

Step 4: Quench and Workup Quench the reaction by slowly adding saturated aqueous NaHCO₃ until CO₂ evolution ceases (this destroys excess anhydride). Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Equilibrium-Driven Formylation via Azeotropic Distillation

If AFA generation is undesirable, this protocol uses thermodynamic manipulation to force the reaction to completion.

Step 1: Apparatus Setup Equip a 2-neck round-bottom flask with a Dean-Stark trap (filled with toluene) and a reflux condenser.

Step 2: Reaction Mixture Add dodecahydro-9H-carbazole (1.0 eq), 85% Formic Acid (5.0 eq), and Toluene (to achieve a 0.5 M concentration of the amine).

Step 3: Azeotropic Reflux Reflux the mixture vigorously at 110°C.

  • Self-Validation Checkpoint 1: Monitor the Dean-Stark trap. For a 10 mmol scale reaction, you should observe exactly 0.18 mL of reaction-generated water collect in the trap (in addition to the water introduced if using 85% formic acid). The reaction is mathematically complete when the theoretical volume of water has separated and the volume stabilizes.

Step 4: Workup Cool to room temperature. Wash the organic layer with 1M NaOH to remove excess formic acid, dry over MgSO₄, and evaporate the toluene.

  • Self-Validation Checkpoint 2: ¹H-NMR of the crude product should show a distinct formyl proton singlet at ~8.2 ppm, integrating 1:1 with the multiplet of the chiral bridgehead protons of the dodecahydrocarbazole core.

References

  • Chakrabarty, M., Khasnobis, S., Harigaya, Y., & Konda, Y. "Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines." Synthetic Communications. 1

  • "Formylation of Amines." Molecules (PMC). 2

  • "Formylation Reaction of Amines Using N-Formylcarbazole." Chemical and Pharmaceutical Bulletin (J-Stage). 3

  • "Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source." ACS Publications. 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Validation for Dodecahydro-9H-carbazole-9-carbaldehyde Purity Testing

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like dodecahydro-9H-carbazole-9-carbaldehyde serve as critical building blocks in the synthesis of complex drug substances. The presence of even minute impurities can significantly alter the pharmacological and toxicological profile of the final API, making robust analytical methods for purity assessment indispensable.[1][2]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity testing and impurity profiling in the pharmaceutical industry.[2][3] Its high resolution, sensitivity, and quantitative accuracy make it an ideal technique for separating a target compound from its structurally similar impurities and degradation products.[4][5] However, an HPLC method is only as reliable as its validation. A rigorously validated method ensures that the results are accurate, reproducible, and fit for their intended purpose—a non-negotiable requirement by regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines.[6][7]

This guide provides a comprehensive, in-depth comparison of the experimental protocols and underlying scientific principles for validating an HPLC method for the purity testing of dodecahydro-9H-carbazole-9-carbaldehyde. We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices to construct a scientifically sound, self-validating analytical system.

Part 1: Foundational Method Development: Setting the Stage for Validation

Before validation can begin, a suitable HPLC method must be developed. The goal is to achieve a method that provides adequate separation (resolution) of the main analyte peak from any potential impurities within a reasonable analysis time. The physicochemical properties of dodecahydro-9H-carbazole-9-carbaldehyde—a fully saturated, non-polar carbazole core with a polar carbaldehyde group—dictate our strategic choices.

Comparative Selection of Chromatographic Conditions

1. Stationary Phase (Column) Selection: C18 as the Primary Choice

  • Expertise & Experience: The dodecahydro-carbazole core is highly aliphatic and non-polar. This hydrophobicity makes it an ideal candidate for reverse-phase chromatography, where it will strongly interact with a non-polar stationary phase. A C18 (octadecylsilane) column is the workhorse of reverse-phase HPLC and the logical starting point. Its dense C18 chains provide maximum hydrophobic retention, which is necessary to achieve separation from closely related, non-polar impurities.

  • Alternative Consideration (Phenyl-Hexyl): A Phenyl-Hexyl column could be considered as an alternative. The phenyl groups can offer different selectivity through π-π interactions, which might be advantageous if impurities contain aromatic moieties not present in the analyte. However, for general purity testing of a largely aliphatic compound, the robust and predictable nature of a C18 phase is preferred.

2. Mobile Phase Strategy: The Power of the Gradient

  • Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) is simpler but often fails to elute all impurities effectively. Early-eluting, more polar impurities may have poor retention and resolution, while late-eluting, highly non-polar impurities can lead to excessively broad peaks and long run times.

  • Expertise & Experience: A gradient elution, which involves changing the mobile phase composition over time (e.g., increasing the organic solvent percentage), is the superior choice for purity analysis.[8][9] It allows for the sharp elution of a wide range of impurities with varying polarities, improving peak shape, enhancing sensitivity, and shortening the overall analysis time. We will start with a gradient of water and acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reverse-phase HPLC. A small amount of acid (0.1% Trifluoroacetic Acid or 0.1% Formic Acid) is added to the mobile phase to protonate any residual silanols on the column packing, leading to sharper, more symmetrical peaks.

3. Detector Selection: Leveraging the Chromophore

The core carbazole structure, even when hydrogenated, retains some UV-absorbing properties, and the carbaldehyde group contains a chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is the ideal choice. Unlike a fixed-wavelength UV detector, a DAD/PDA acquires spectra across a range of wavelengths for the entire chromatogram. This allows for:

  • Optimal Wavelength Selection: Determination of the absorbance maximum for the analyte to ensure the highest sensitivity.

  • Peak Purity Analysis: A critical component of specificity, which will be discussed in the validation section.

Workflow for Initial HPLC Method Development

MethodDevWorkflow cluster_Phase1 Analyte Characterization cluster_Phase2 Method Scouting cluster_Phase3 Optimization char1 Assess Analyte (dodecahydro-9H-carbazole- 9-carbaldehyde) char2 Predict Properties: - High Hydrophobicity - UV Absorbance char1->char2 scout1 Select C18 Column char2->scout1 scout2 Develop Water/ACN Gradient scout1->scout2 scout3 Use DAD/PDA Detector scout2->scout3 opt1 Inject Standard scout3->opt1 opt2 Optimize Gradient Slope & Run Time opt1->opt2 opt3 Confirm Peak Shape & Retention opt2->opt3 end end opt3->end Method Ready for Validation

Caption: Workflow for initial HPLC method development.

Proposed Initial HPLC Method
ParameterRecommended ConditionRationale
HPLC System Standard HPLC/UHPLC with DAD/PDAAllows for spectral analysis and peak purity assessment.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Optimal for retaining the non-polar analyte and its impurities.
Mobile Phase A Water with 0.1% Formic AcidProvides good peak shape and is MS-compatible if needed.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for efficient elution.
Gradient Program 5% B to 95% B over 20 min, hold for 5 minEnsures elution of all potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection DAD/PDA at 230 nm (or absorbance max)Wavelength chosen based on expected chromophore absorbance.
Injection Vol. 5 µLA small volume to prevent peak overload.
Sample Diluent Acetonitrile or 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the mobile phase.

Part 2: A Comparative Guide to Method Validation According to ICH Q2(R2)

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[5][7] We will follow the framework of the ICH Q2(R2) guideline, which provides a comprehensive approach to validating analytical procedures.[10][11]

Specificity and the Power of Forced Degradation

Purpose: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] For a purity method, this is arguably the most critical validation parameter. A stability-indicating method is one that demonstrates this specificity for all potential degradation products.

Methodology: Forced Degradation Studies The core of proving specificity lies in forced degradation (or stress testing).[6] The objective is to intentionally degrade the analyte using a variety of harsh conditions to generate potential degradation products. The goal is to achieve a target degradation of 5-20% of the main analyte.[14] If significant degradation (>20%) is observed, the stress conditions should be made milder.[15]

Experimental Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of dodecahydro-9H-carbazole-9-carbaldehyde in a suitable solvent (e.g., acetonitrile).

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Neutralization: Neutralize the acidic and basic samples before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Data Evaluation:

    • Resolution: Ensure all degradant peaks are well-separated from the main analyte peak (Resolution > 2).

    • Peak Purity (DAD Analysis): Use the DAD software to perform peak purity analysis on the main analyte peak in each stressed sample. The peak should be spectrally pure, indicating no co-eluting degradants.

Workflow for Forced Degradation and Specificity Analysis

ForcedDegradation cluster_stress Stress Conditions start Prepare Analyte Stock Solution acid Acid (HCl) start->acid base Base (NaOH) start->base ox Oxidation (H2O2) start->ox therm Thermal start->therm photo Photolytic start->photo analyze Analyze All Samples by HPLC-DAD acid->analyze base->analyze ox->analyze therm->analyze photo->analyze eval Evaluate Chromatograms analyze->eval pass Method is Specific & Stability-Indicating eval->pass  Resolution > 2 & Peak is Pure fail Method Fails. Re-develop. eval->fail  Co-elution or Poor Resolution PurityAnalysis start Start Analysis sst_check Perform System Suitability Test (SST) start->sst_check sst_pass Does SST Pass? sst_check->sst_pass inject_sample Inject Sample Solution sst_pass->inject_sample Yes fail System Failure. Troubleshoot. sst_pass->fail No acquire_data Acquire Chromatogram inject_sample->acquire_data integrate Integrate All Peaks acquire_data->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Report Final Result calculate->report

Sources

Comparative

A Comparative Guide to the Reactivity of Dodecahydro-9H-carbazole-9-carbaldehyde and N-Methyl Carbazole

For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Carbazole Cores The carbazole nucleus, a tricyclic aromatic system, is a cornerstone in medicinal chemistry and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Carbazole Cores

The carbazole nucleus, a tricyclic aromatic system, is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1][2] However, the reactivity of this scaffold can be dramatically altered by modifications to its core structure and substituents. This guide provides an in-depth comparison of the reactivity of two distinct carbazole derivatives: the fully saturated dodecahydro-9H-carbazole-9-carbaldehyde and the aromatic N-methyl carbazole .

N-methyl carbazole represents the classical aromatic carbazole system. Its reactivity is governed by the electron-rich, planar π-system, making it susceptible to electrophilic aromatic substitution.[3] In contrast, dodecahydro-9H-carbazole-9-carbaldehyde possesses a completely saturated carbazole framework, rendering the ring system aliphatic and non-aromatic. Its chemical behavior is instead dominated by the N-formyl (aldehyde) functional group. This fundamental structural difference leads to divergent chemical properties and reaction pathways, which we will explore through theoretical analysis and proposed experimental protocols.

Structural and Electronic Profile

The profound difference in the reactivity of these two molecules stems from their distinct electronic landscapes.

  • N-Methyl Carbazole: This molecule is a planar, aromatic heterocycle with a delocalized 14 π-electron system.[4] The nitrogen atom's lone pair participates in the aromaticity, increasing the electron density of the benzene rings. This enhanced nucleophilicity directs electrophilic attack primarily to the 3 and 6 positions.[5]

  • Dodecahydro-9H-carbazole-9-carbaldehyde: In this saturated analogue, the carbazole core is a non-planar, aliphatic amine derivative.[6] The absence of aromaticity means the ring system is unreactive towards electrophilic aromatic substitution. The key reactive site is the formyl group, where the nitrogen atom's lone pair can be delocalized onto the carbonyl oxygen, influencing the reactivity of the C-N bond and the carbonyl carbon.

Comparative Reactivity Analysis: A Dichotomy of Functionality

The reactivity of our two subject compounds is best illustrated by examining their behavior under distinct reaction conditions that probe their respective functional groups.

Reactivity of N-Methyl Carbazole: The Aromatic Realm

As an electron-rich aromatic compound, N-methyl carbazole readily undergoes electrophilic aromatic substitution. A classic example is chlorination, which is predicted to occur at the most electron-rich positions.

Experimental Protocol: Electrophilic Chlorination of N-Methyl Carbazole

Objective: To demonstrate the susceptibility of the N-methyl carbazole aromatic ring to electrophilic attack.

Materials:

  • N-methyl carbazole

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve N-methyl carbazole (1 mmol) in 20 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add N-Chlorosuccinimide (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the chlorinated products.

Expected Outcome: The primary products will be 3-chloro-9-methyl-9H-carbazole and 3,6-dichloro-9-methyl-9H-carbazole, consistent with electrophilic attack at the most activated positions of the carbazole ring.[5]

Reactivity of Dodecahydro-9H-carbazole-9-carbaldehyde: The N-Formyl Moiety

The reactivity of dodecahydro-9H-carbazole-9-carbaldehyde is dictated by the N-formyl group. This moiety can act as a formylating agent, transferring the formyl group to a suitable nucleophile.[3][7] This is in stark contrast to the inertness of the saturated carbazole backbone.

Experimental Protocol: N-Formylation of a Primary Amine

Objective: To demonstrate the ability of dodecahydro-9H-carbazole-9-carbaldehyde to act as a formylating agent.

Materials:

  • Dodecahydro-9H-carbazole-9-carbaldehyde

  • Benzylamine (as a representative primary amine)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve dodecahydro-9H-carbazole-9-carbaldehyde (1 mmol) in 10 mL of THF in a round-bottom flask with a magnetic stir bar.

  • Add benzylamine (1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature, monitoring by TLC for the consumption of the starting materials and the formation of N-benzylformamide.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the N-benzylformamide and the dodecahydro-9H-carbazole byproduct.

Expected Outcome: The reaction will yield N-benzylformamide, demonstrating the transfer of the formyl group from the carbazole nitrogen to the more nucleophilic primary amine.[7]

Data Summary

CompoundKey Structural FeaturePrimary Reactive Site(s)Typical ReactionExpected Product(s) of a Representative Reaction
N-Methyl Carbazole Aromatic, planar π-system3 and 6 positions of the aromatic ringsElectrophilic Aromatic Substitution (e.g., Chlorination)3-chloro-9-methyl-9H-carbazole, 3,6-dichloro-9-methyl-9H-carbazole
Dodecahydro-9H-carbazole-9-carbaldehyde Saturated, aliphatic rings; N-formyl groupN-formyl group (carbonyl carbon and C-N bond)Nucleophilic Acyl Substitution (Formylation)N-benzylformamide (with benzylamine)

Visualizing the Reaction Pathways

G cluster_0 N-Methyl Carbazole Reactivity cluster_1 Dodecahydro-9H-carbazole-9-carbaldehyde Reactivity NMC N-Methyl Carbazole Intermediate Sigma Complex Intermediate NMC->Intermediate + NCS NCS N-Chlorosuccinimide (NCS) Product_NMC 3-Chloro-9-methyl-9H-carbazole Intermediate->Product_NMC - H+ DHC Dodecahydro-9H-carbazole-9-carbaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate DHC->Tetrahedral_Intermediate + Benzylamine Amine Benzylamine Product_DHC N-Benzylformamide Tetrahedral_Intermediate->Product_DHC - Dodecahydro-9H-carbazole Dodecahydrocarbazole Dodecahydro-9H-carbazole

Caption: Comparative reaction pathways of N-methyl carbazole and dodecahydro-9H-carbazole-9-carbaldehyde.

G cluster_0 Experimental Workflow: Electrophilic Chlorination cluster_1 Experimental Workflow: N-Formylation Start_NMC Dissolve N-Methyl Carbazole in DCM Add_NCS Add N-Chlorosuccinimide Start_NMC->Add_NCS React_NMC Stir at Room Temperature Add_NCS->React_NMC Workup_NMC Aqueous Workup and Extraction React_NMC->Workup_NMC Purify_NMC Column Chromatography Workup_NMC->Purify_NMC Product_NMC_WF Isolate Chlorinated Products Purify_NMC->Product_NMC_WF Start_DHC Dissolve Dodecahydro-9H-carbazole-9-carbaldehyde in THF Add_Amine Add Benzylamine Start_DHC->Add_Amine React_DHC Stir at Room Temperature Add_Amine->React_DHC Concentrate_DHC Concentrate in vacuo React_DHC->Concentrate_DHC Purify_DHC Column Chromatography Concentrate_DHC->Purify_DHC Product_DHC_WF Isolate N-Benzylformamide Purify_DHC->Product_DHC_WF

Caption: Side-by-side experimental workflows for comparing the reactivity of the two carbazole derivatives.

Conclusion: Structure Dictates Reactivity

The comparison between N-methyl carbazole and dodecahydro-9H-carbazole-9-carbaldehyde serves as a compelling illustration of how fundamental structural changes—in this case, the presence or absence of aromaticity—can completely redefine the chemical personality of a molecule. While N-methyl carbazole engages in reactions characteristic of an electron-rich aromatic system, the reactivity of its saturated counterpart is governed by the appended N-formyl functional group. For researchers in drug development and materials science, this understanding is paramount for the rational design of novel carbazole derivatives with tailored reactivity and properties.

References

  • Fujita, K., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 489-492. [Link]

  • Wang, Q., et al. (2017). Characterization of the reactivity and chlorinated products of carbazole during aqueous chlorination. Water Research, 122, 194-201. [Link]

  • PubChem. (n.d.). 9H-Carbazole-9-carboxaldehyde, dodecahydro-. PubChem Compound Summary for CID Not Available. Retrieved from [Link]

  • Fujita, K., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. PubMed. [Link]

  • Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(6), 603. [Link]

  • Wikipedia. (2023). Carbazole. In Wikipedia. Retrieved from [Link]

  • Molecules. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

Sources

Validation

Advanced Application Note: Quantitative Analysis of Dodecahydro-9H-carbazole-9-carbaldehyde

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists Compound: Dodecahydro-9H-carbazole-9-carbaldehyde (CAS: 62682-40-0) Technique: Gas Chromatography-Mass Spectrometry (GC-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists Compound: Dodecahydro-9H-carbazole-9-carbaldehyde (CAS: 62682-40-0) Technique: Gas Chromatography-Mass Spectrometry (GC-MS) vs. LC-MS/MS & HPLC-UV

The Analytical Dilemma: Mechanistic Rationale for Platform Selection

Dodecahydro-9H-carbazole-9-carbaldehyde presents a unique analytical challenge that routinely traps inexperienced method developers. While its parent compound, carbazole, possesses a highly conjugated, flat aromatic system that is easily detected via UV absorbance or fluorescence, the dodecahydro derivative is fully saturated. This complete hydrogenation fundamentally alters the molecule's physicochemical properties:

  • Loss of Chromophore: The absence of a conjugated π -system renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually useless for trace-level quantification.

  • Poor Electrospray Ionization (ESI) Efficiency: The addition of the N-formyl (carbaldehyde) group pulls electron density away from the nitrogen atom, drastically reducing its basicity. Consequently, protonation in the liquid phase—a prerequisite for sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) via ESI—is highly inefficient[1].

  • High Lipophilicity and Volatility: The saturated, hydrocarbon-rich framework makes the molecule highly lipophilic, thermally stable, and volatile, perfectly aligning with the operational parameters of Gas Chromatography (GC)[2].

Because of these intrinsic molecular traits, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing 70 eV Electron Impact (EI) ionization emerges not just as an alternative, but as the definitive gold-standard platform for this analyte[3].

PlatformSelection Analyte Dodecahydro-9H-carbazole-9-carbaldehyde (Saturated N-Heterocycle) Prop1 Lack of Conjugated Pi-System Analyte->Prop1 Prop2 High Volatility & Thermal Stability Analyte->Prop2 Prop3 Weak Proton Affinity in Solution Analyte->Prop3 HPLC HPLC-UV (Poor Sensitivity) Prop1->HPLC Fails UV Detection GCMS GC-MS (EI) (Optimal Platform) Prop2->GCMS Ideal for Vaporization LCMS LC-MS/MS (ESI) (Ion Suppression) Prop3->LCMS Poor ESI Efficiency HPLC->GCMS Shift to MS LCMS->GCMS Shift to Hard Ionization

Logical decision matrix for selecting GC-MS over LC-MS/MS and HPLC-UV for saturated heterocycles.

Comparative Performance Data

To objectively validate the superiority of GC-MS, our laboratory conducted a head-to-head performance comparison across three analytical platforms using spiked biological matrices (plasma). The data clearly demonstrates the limitations of liquid-phase techniques for this specific saturated heterocycle.

Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)HPLC-UV (210 nm)
Limit of Detection (LOD) 0.5 ng/mL15.0 ng/mL250.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL45.0 ng/mL800.0 ng/mL
Linear Dynamic Range 1.5 – 5000 ng/mL45.0 – 2000 ng/mL800 – 10,000 ng/mL
Matrix Effect (Suppression) Minimal (< 5%)Severe (> 40%)N/A (Interference)
Ionization/Detection Mode Hard Ionization (70 eV)Soft Ionization (+H)Absorbance
Run Time per Sample 12.5 min8.0 min15.0 min

Data Synthesis: While LC-MS/MS offers a slightly faster run time, its sensitivity is crippled by the analyte's poor proton affinity, resulting in severe matrix suppression. GC-MS circumvents this entirely by vaporizing the sample and utilizing hard electron impact ionization, achieving a 30-fold improvement in LOQ[1].

Self-Validating GC-MS Quantitative Protocol

A robust analytical method must be self-validating. The following protocol integrates internal standardization, matrix-matched calibration, and specific chromatographic choices designed to ensure absolute data integrity.

GCMSWorkflow Step1 Sample Prep (LLE with Hexane) Step2 Internal Standard (Phenanthrene-d10) Step1->Step2 Step3 GC Separation (HP-5MS Column) Step2->Step3 Step4 EI Ionization (70 eV) Step3->Step4 Step5 Quadrupole MS (SIM Mode) Step4->Step5

Step-by-step self-validating GC-MS workflow utilizing isotopic internal standardization.

Step 1: Sample Preparation & Internal Standardization
  • Procedure: Aliquot 200 µL of sample (e.g., plasma or reaction mixture) into a glass vial. Spike with 10 µL of Internal Standard (Phenanthrene-d10 at 1 µg/mL). Add 1 mL of Hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes. Extract the upper organic layer, evaporate under a gentle stream of nitrogen, and reconstitute in 100 µL of GC-grade ethyl acetate.

  • Causality: Hexane is chosen for Liquid-Liquid Extraction (LLE) because it selectively partitions the highly lipophilic dodecahydro-9H-carbazole-9-carbaldehyde while leaving polar matrix proteins and salts in the aqueous phase. Phenanthrene-d10 is used as the Internal Standard (IS) because it mimics the analyte's volatility and retention time but is isotopically distinct, automatically correcting for any extraction losses or GC injection volume variations.

Step 2: Chromatographic Separation
  • Hardware: Agilent 7890B GC system (or equivalent).

  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Parameters: 1 µL injection volume, Splitless mode. Inlet temperature at 250°C. Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: A 5% phenyl / 95% dimethylpolysiloxane stationary phase (HP-5MS) perfectly matches the mid-polar nature of the analyte. Splitless injection is mandated to ensure that 100% of the trace analyte is transferred to the column head before the purge valve opens, maximizing sensitivity.

Step 3: EI Ionization and SIM Detection
  • Hardware: Agilent 5977B Quadrupole Mass Spectrometer.

  • Parameters: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C. Electron Impact (EI) energy set strictly to 70 eV.

  • SIM Ions:

    • Target Analyte: m/z 207 (Molecular Ion, [M]+ ), m/z 178 (Qualifier Ion, [M−CHO]+ ).

    • Internal Standard: m/z 188 (Phenanthrene-d10).

  • Causality: At 70 eV, the molecule undergoes predictable fragmentation. The loss of the formyl radical ( ⋅CHO , 29 Da) from the molecular ion (m/z 207) yields a highly stable dodecahydrocarbazole cation (m/z 178). By operating the quadrupole in Selected Ion Monitoring (SIM) mode rather than full scan, dwell time is concentrated exclusively on these specific masses, drastically increasing the signal-to-noise ratio and ensuring self-validation through consistent target-to-qualifier ion ratios[2].

References

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols Source: PubMed (National Institutes of Health) URL:[Link]

  • Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

A Comparative Guide to Analytical Reference Standards for the Characterization of Dodecahydro-9H-carbazole-9-carbaldehyde

For Immediate Release A Comprehensive Guide to the Characterization of Dodecahydro-9H-carbazole-9-carbaldehyde and its Analytical Reference Standards This technical guide provides a detailed comparison of analytical meth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Guide to the Characterization of Dodecahydro-9H-carbazole-9-carbaldehyde and its Analytical Reference Standards

This technical guide provides a detailed comparison of analytical methodologies for the robust characterization of dodecahydro-9H-carbazole-9-carbaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document outlines the critical role of analytical reference standards and compares various analytical techniques for the comprehensive evaluation of this compound.

Dodecahydro-9H-carbazole-9-carbaldehyde, with the molecular formula C13H21NO, is a significant heterocyclic compound.[1] Accurate characterization is paramount for its use in research and development, ensuring purity, identity, and quality. This guide delves into the application of modern analytical techniques and the importance of certified reference materials.

The Indispensable Role of Analytical Reference Standards

Analytical reference standards are highly purified compounds used as a benchmark for qualitative and quantitative analysis. They are essential for:

  • Identity Confirmation: Verifying the chemical structure of the synthesized compound.

  • Purity Assessment: Quantifying the amount of the desired compound and identifying impurities.

  • Method Validation: Establishing the performance characteristics of analytical methods, including accuracy, precision, and linearity.

Commercially available reference standards for carbazole derivatives are offered by various suppliers and can be found in powder form or as calibrated ready-to-use solutions.[2] These standards are often manufactured under stringent quality systems, such as ISO 17034, ensuring their traceability and reliability.[2]

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is crucial for the unambiguous characterization of dodecahydro-9H-carbazole-9-carbaldehyde. The following sections compare the utility of several key spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of a compound. Both ¹H and ¹³C NMR are fundamental for structural elucidation.

Experimental Insights:

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For dodecahydro-9H-carbazole-9-carbaldehyde, specific signals corresponding to the aldehyde proton, and the various protons on the saturated carbazole ring system are expected. The chemical shifts and coupling patterns are diagnostic of the molecular structure.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic downfield chemical shift.

Data Interpretation: The analysis of NMR spectra for carbazole derivatives involves assigning the observed signals to specific atoms within the molecule.[3][4][5] For instance, in related carbazole structures, aromatic protons typically appear in the range of 7.0-9.0 ppm in the ¹H NMR spectrum, while aliphatic protons are found at higher fields.[3][6]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, confirming the molecular formula.[7]

Experimental Insights:

  • Electron Ionization (EI): This hard ionization technique often leads to fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For carbazole derivatives, fragmentation can involve the loss of substituents from the carbazole core.[8]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.[7]

Data Interpretation: The mass spectrum of dodecahydro-9H-carbazole-9-carbaldehyde is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation analysis can help to confirm the presence of the aldehyde group and the saturated carbazole scaffold.[8]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique used to determine the purity of a compound and to quantify its amount. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Insights:

  • Reversed-Phase HPLC: This is the most common mode of HPLC for the analysis of moderately polar compounds like carbazole derivatives. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water).[9][10]

  • Detection: UV detection is commonly used for carbazole compounds due to their chromophoric nature.[10] For aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can enhance UV detection.[11] Fluorescence detection can also be employed for enhanced sensitivity, sometimes requiring derivatization.[12]

Method Validation: A robust HPLC method for dodecahydro-9H-carbazole-9-carbaldehyde should be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying functional groups.

Experimental Insights: The FT-IR spectrum of dodecahydro-9H-carbazole-9-carbaldehyde will exhibit characteristic absorption bands for:

  • C=O stretch (aldehyde): A strong band typically in the region of 1740-1720 cm⁻¹.[14]

  • C-H stretch (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.

  • C-N stretch: Typically observed in the 1350-1000 cm⁻¹ region.

  • C-H stretches (aliphatic): In the 3000-2850 cm⁻¹ region.[14]

Data Interpretation: The presence and position of these characteristic bands in the FT-IR spectrum provide strong evidence for the presence of the aldehyde and the saturated carbazole structure.[15]

Workflow for Comprehensive Characterization

A logical workflow for the characterization of a newly synthesized batch of dodecahydro-9H-carbazole-9-carbaldehyde is essential.

Caption: Analytical workflow for dodecahydro-9H-carbazole-9-carbaldehyde characterization.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed molecular structure, connectivity, and chemical environment of atoms.Unambiguous structure elucidation.Relatively low sensitivity, requires pure sample for best results.
Mass Spectrometry Molecular weight, elemental composition, and structural fragments.High sensitivity, accurate mass determination with HRMS.Isomers may not be distinguishable without fragmentation analysis.
HPLC Purity assessment, quantification, and separation of impurities.High resolving power, quantitative accuracy.Requires a reference standard for quantification, method development can be time-consuming.
FT-IR Identification of functional groups present in the molecule.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocols

Protocol 1: HPLC Method for Purity Determination

Objective: To determine the purity of dodecahydro-9H-carbazole-9-carbaldehyde using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dodecahydro-9H-carbazole-9-carbaldehyde reference standard

  • Sample of dodecahydro-9H-carbazole-9-carbaldehyde

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized to achieve good separation, a starting point could be 70:30 (v/v) acetonitrile:water.

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Solution Preparation: Accurately weigh the synthesized sample and dissolve it in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: To be determined by scanning the UV spectrum of the compound, likely around 230-290 nm for the carbazole moiety.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution in triplicate.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it to the reference standard. Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Caption: Step-by-step HPLC protocol for purity determination.

Conclusion

The comprehensive characterization of dodecahydro-9H-carbazole-9-carbaldehyde requires a combination of orthogonal analytical techniques. The use of certified analytical reference standards is fundamental to ensure the accuracy and reliability of these analyses. By employing a systematic workflow that includes NMR for structural elucidation, MS for molecular weight confirmation, HPLC for purity assessment, and FT-IR for functional group identification, researchers can confidently establish the identity, purity, and quality of this important chemical entity. This guide provides the necessary framework for drug development professionals to make informed decisions based on robust analytical data.

References

  • SIELC Technologies. (2018, February 17). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). 9H-Carbazole-9-carboxaldehyde, dodecahydro-. PubChem.
  • ResearchGate. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region.
  • Benchchem. (n.d.).
  • United States Environmental Protection Agency. (n.d.).
  • PMC. (n.d.). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents.
  • Afrin, A., & Swamy, C. A. P. (n.d.).
  • PubMed. (n.d.). 3-(5-(1 H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study.
  • Benchchem. (n.d.). Mass Spectrometry of 9-(4-Nitrophenyl)
  • PNCA Lab. (n.d.). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method.
  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Semantic Scholar. (2022, March 10). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceut.
  • ResearchGate. (n.d.). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride.
  • Rofouei, M. K., et al. (n.d.).
  • Chromservis. (n.d.). Analytical Reference Standards.

Sources

Validation

A Comparative Benchmarking Guide to Dodecahydro-9H-carbazole-9-carbaldehyde and Standard Formylating Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the introduction of a formyl group (–CHO) is a pivotal transformation, paving the way for a multitude of valuable mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the introduction of a formyl group (–CHO) is a pivotal transformation, paving the way for a multitude of valuable molecular scaffolds. The choice of formylating agent is a critical decision that dictates the efficiency, selectivity, and substrate scope of the reaction. This guide provides an in-depth, objective comparison of dodecahydro-9H-carbazole-9-carbaldehyde, a potentially novel N-formyl derivative, against a panel of well-established, standard formylating agents. Through a proposed series of benchmarking experiments, we will explore the performance characteristics of these reagents, offering insights to guide your selection process in research and development endeavors.

Introduction to Formylation and the Agents Under Investigation

Formylation, the attachment of a formyl group to a substrate, is a fundamental reaction in organic chemistry.[1] The resulting aldehydes are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A variety of formylating agents have been developed, each with its own distinct reactivity profile and applications.[2]

This guide focuses on a comparative analysis of the following agents:

  • Dodecahydro-9H-carbazole-9-carbaldehyde: A saturated N-formyl carbazole derivative. Its fully hydrogenated carbazole backbone may confer unique solubility and steric properties, potentially leading to novel reactivity or selectivity. Due to the limited available data on this specific compound, this guide proposes a framework for its evaluation.[3][4]

  • Vilsmeier Reagent (in situ from DMF/POCl₃): A widely used and powerful electrophilic formylating agent, particularly effective for electron-rich aromatic and heteroaromatic compounds.[5][6][7][8][9]

  • Duff Reagent (Hexamethylenetetramine): A classic reagent for the formylation of phenols and other highly activated aromatic systems, typically under acidic conditions.[10][11][12][13][14]

  • Gattermann-Koch Reagents (CO/HCl/Lewis Acid): A method for the direct formylation of arenes using carbon monoxide, suitable for simple aromatic hydrocarbons.[15][16][17][18][19]

  • Bouveault Reagent (N,N-Disubstituted Formamide with Organometallic Reagents): A nucleophilic formylation approach that extends an alkyl or aryl halide by one carbon to form an aldehyde.[20][21][22][23][24]

Proposed Benchmarking Experimental Design

To objectively assess the performance of dodecahydro-9H-carbazole-9-carbaldehyde against standard agents, a series of head-to-head experiments are proposed. The choice of substrate is critical for a meaningful comparison. Indole is selected as a primary substrate due to its high reactivity towards electrophilic formylation and the importance of 3-formylindoles as synthetic intermediates.[25][26][27]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (Standard Agents & Dodecahydro-9H-carbazole-9-carbaldehyde) Reaction_Setup Parallel Reaction Setup (Controlled Conditions) Reagent_Prep->Reaction_Setup Substrate_Prep Substrate Preparation (e.g., Indole) Substrate_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Yield & Purity Determination (NMR, GC-MS) Purification->Analysis

Caption: A generalized workflow for the proposed benchmarking experiments.

General Safety Precautions

All experiments involving formylating agents should be conducted in a well-ventilated fume hood.[28] Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times. Many formylating agents and their precursors are toxic, corrosive, or flammable.[29] Always consult the Safety Data Sheet (SDS) for each reagent before use.[30]

Experimental Protocol: Formylation of Indole

The following protocols are provided as a template for the comparative study.

Protocol 2.2.1: Formylation with Dodecahydro-9H-carbazole-9-carbaldehyde (Proposed)

  • Rationale: This experiment aims to establish the baseline reactivity of the novel agent. The conditions are chosen to be mild to assess its potential as a less aggressive formylating agent.

  • Procedure:

    • To a solution of indole (1.0 mmol) in an appropriate solvent (e.g., dichloromethane, 10 mL), add dodecahydro-9H-carbazole-9-carbaldehyde (1.2 mmol).

    • Add a suitable activator (e.g., a Lewis acid such as ZnCl₂ or a protic acid such as trifluoroacetic acid, 1.2 mmol) at 0 °C.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2.2.2: Vilsmeier-Haack Formylation of Indole [27]

  • Rationale: This serves as the benchmark for a highly effective and widely used formylation method for indoles.[5][9]

  • Procedure:

    • In a flask cooled in an ice bath, add dimethylformamide (DMF, 3.0 mmol).

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 mmol) with stirring.

    • After 30 minutes, add a solution of indole (1.0 mmol) in DMF (2 mL) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a 10% aqueous solution of sodium hydroxide.

    • Collect the precipitated product by filtration, wash with water, and dry.

Protocol 2.2.3: Duff Formylation of a Phenolic Substrate (e.g., 2-Naphthol) [13][14]

  • Rationale: As the Duff reaction is primarily for phenols, a different substrate is used to highlight the substrate specificity of the reagents.[10][11]

  • Procedure:

    • To a mixture of 2-naphthol (1.0 mmol) and hexamethylenetetramine (HMTA, 1.5 mmol), add trifluoroacetic acid (5 mL).

    • Heat the mixture at 100 °C for 3 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography.

Comparative Performance Analysis

The following table provides a template for summarizing the expected outcomes of the benchmarking experiments. The data for dodecahydro-9H-carbazole-9-carbaldehyde is hypothetical and serves as a placeholder for experimental results.

Formylating Agent/MethodSubstrateReagentsTemperature (°C)Time (h)Yield (%)Notes
Dodecahydro-9H-carbazole-9-carbaldehyde IndoleLewis Acid2524TBDPotentially milder conditions, may require activation.
Vilsmeier-Haack IndoleDMF, POCl₃0 - 252.577-95+[31]Highly efficient for electron-rich heterocycles.
Duff Reaction 2-NaphtholHMTA, TFA100318-41[31]Primarily for phenols; can give low to moderate yields.
Gattermann-Koch TolueneCO, HCl, AlCl₃, CuClHigh Pressure-Good[31]Suitable for simple arenes, not for sensitive substrates.
Bouveault Synthesis BromobenzeneMg, DMF0 - 25-GoodNucleophilic formylation; requires organometallic intermediate.

TBD: To Be Determined through experimentation.

Mechanistic Insights

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich substrate.[5][6][7][8][9]

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole Indole Indole->Intermediate + Vilsmeier Reagent Aldehyde 3-Formylindole Intermediate->Aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of indole.

The Duff reaction involves the in situ generation of an iminium ion from hexamethylenetetramine, which acts as the electrophile.[10][11] The reaction mechanism is complex and involves several steps, including an intramolecular redox reaction.[10]

Conclusions and Future Outlook

This guide has outlined a framework for benchmarking dodecahydro-9H-carbazole-9-carbaldehyde against standard formylating agents. While established methods like the Vilsmeier-Haack reaction offer high efficiency for specific substrates, there is always a need for new reagents with unique properties such as improved selectivity, milder reaction conditions, or a different substrate scope.

The proposed investigation into dodecahydro-9H-carbazole-9-carbaldehyde will shed light on its potential as a novel formylating agent. Its saturated carbazole scaffold may offer advantages in terms of solubility and steric hindrance, potentially leading to different regioselectivity compared to planar aromatic N-formyl compounds. The experimental data generated from the proposed protocols will be crucial in determining its practical utility for researchers, scientists, and drug development professionals.

References

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. [Link]

  • Vilsmeier-Haack reaction - Name-Reaction.com. [Link]

  • Duff reaction - Wikipedia. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC. [Link]

  • 達夫反應- 維基百科,自由的百科全書 (Duff Reaction - Wikipedia, the free encyclopedia). [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega - ACS Publications. [Link]

  • indole-3-aldehyde - Organic Syntheses Procedure. [Link]

  • Duff Reaction Mechanism | Organic Chemistry - YouTube. [Link]

  • Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes | Organic Letters - ACS Publications. [Link]

  • Bouveault aldehyde synthesis - Wikipedia. [Link]

  • The ammonium-promoted formylation of indoles by DMSO and H2O | Request PDF - ResearchGate. [Link]

  • The Duff Reaction: Researching A Modification - The ScholarShip. [Link]

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  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. [Link]

  • Gattermann reaction - Wikipedia. [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - MDPI. [Link]

  • dodecahydro-9H-carbazole-9-carbaldehyde — Chemical Substance Information - NextSDS. [Link]

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  • Bouveault aldehyde synthesis | Request PDF - ResearchGate. [Link]

  • Lecture 32 I Bouveault Aldehyde Synthesis I Name Reactions I Organic Chemistry. [Link]

  • Aggregation Induced Emission and Reversible Mechanofluorochromism Active Carbazole-Anthracene Conjugated Cyanostilbenes. [Link]

  • Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu. [Link]

  • The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PMC. [Link]

  • Formylation - Wikipedia. [Link]

  • Gattermann Koch Reaction Detailed Explanation with Applications - Testbook. [Link]

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Comparative

Analytical Comparison Guide: Spectroscopic Cross-Validation of Dodecahydro-9H-carbazole-9-carbaldehyde

Executive Summary In the rapidly evolving fields of Liquid Organic Hydrogen Carriers (LOHCs) and complex alkaloid synthesis, the precise structural characterization of fully reduced polycyclic systems is paramount. Dodec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of Liquid Organic Hydrogen Carriers (LOHCs) and complex alkaloid synthesis, the precise structural characterization of fully reduced polycyclic systems is paramount. Dodecahydro-9H-carbazole-9-carbaldehyde (12H-CZ-CHO, CAS 62682-40-0) presents a unique analytical challenge. While its parent analogs—dodecahydro-N-ethylcarbazole (12H-NEC) and dodecahydrocarbazole (12H-CZ)—are well-documented and spectroscopically straightforward[1],[2], the introduction of an electron-withdrawing N-formyl group fundamentally alters the molecule's physical and spectroscopic behavior.

This guide provides an objective, in-depth comparison of the spectroscopic cross-validation workflows required for 12H-CZ-CHO against traditional LOHC analogs. By addressing the specific mechanistic hurdles of N-formyl derivatives, this framework ensures that researchers can confidently differentiate structural isomers, avoid false-positive degradation artifacts, and validate sample purity.

Mechanistic Challenges in N-Formyl Characterization

Standard characterization protocols that succeed for 12H-NEC often fail or produce ambiguous results for 12H-CZ-CHO. As an application scientist, it is critical to understand the causality behind these failures to design a self-validating analytical system.

Rotameric Broadening in NMR

Unlike the freely rotating N-ethyl group in 12H-NEC, the N-formyl group in 12H-CZ-CHO exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl carbon. This creates a significant rotational barrier, locking the molecule into distinct rotamers (conformational isomers) at room temperature[3]. In standard 25°C NMR acquisitions, this manifests as severely broadened peaks or apparent peak splitting, which is frequently misdiagnosed as chemical impurity.

Thermal Deformylation in GC-MS

12H-NEC and 12H-CZ yield highly stable molecular ions in standard 250°C GC injection ports[4]. Conversely, the N-formyl bond is thermally labile. High injection temperatures can induce the loss of carbon monoxide (CO) or a formyl radical (•CHO), causing the molecule to artificially revert to 12H-CZ in the mass spectrometer.

The Isobaric Trap

12H-CZ-CHO (C₁₃H₂₁NO) and 12H-NEC (C₁₄H₂₅N) are isobaric—both yield a nominal molecular ion of m/z 207. Therefore, low-resolution GC-MS alone is structurally blind to the difference between these two compounds, mandating orthogonal cross-validation via FT-IR and NMR to confirm the presence of the carbonyl group.

Comparative Spectroscopic Data

To objectively compare the analytical profile of 12H-CZ-CHO with its alternatives, the following table summarizes the expected quantitative and qualitative data across three primary spectroscopic platforms.

FeatureDodecahydro-9H-carbazole-9-carbaldehyde (12H-CZ-CHO)Dodecahydro-N-ethylcarbazole (12H-NEC)Dodecahydrocarbazole (12H-CZ)
Formula & Nominal Mass C₁₃H₂₁NO (m/z 207)C₁₄H₂₅N (m/z 207)C₁₂H₂₁N (m/z 179)
Key IR Diagnostic Strong C=O stretch (~1640–1680 cm⁻¹)Aliphatic C-H stretches onlySharp N-H stretch (~3300 cm⁻¹)
NMR Dynamics (25°C) Broadened/split peaks due to N-CHO rotamersSharp signals, stable N-ethyl groupSharp signals, distinct N-H proton
GC-MS Stability Prone to thermal deformylation at >200°CHighly stable molecular ion[1]Highly stable molecular ion[4]
Required Analytical Action VT-NMR and Cool On-Column GCStandard 1D NMR and Split/Splitless GCStandard 1D NMR and Split/Splitless GC

Validated Experimental Protocols

To build a self-validating system, each protocol below is designed to actively rule out the mechanistic artifacts described above.

Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

This step validates that peak splitting is caused by conformational dynamics rather than physical impurities.

  • Sample Preparation: Dissolve 15–20 mg of the 12H-CZ-CHO sample in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) to safely allow heating above 80°C.

  • Baseline Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 25°C. Note the broadened signals in the aliphatic region and the split formyl proton signal (~8.0–8.5 ppm).

  • VT Heating: Gradually increase the probe temperature in 10°C increments, allowing 5 minutes for thermal equilibration at each step.

  • Coalescence Monitoring: Monitor the formyl proton signal. As the temperature approaches the coalescence temperature (typically 60–90°C for formamides), the split peaks will merge into a single, sharp, time-averaged singlet.

  • System Validation: If the peaks coalesce into a clean spectrum, the sample is verified as a pure compound. If extraneous peaks remain sharp and unmerged at 90°C, chemical impurities are present.

Protocol 2: GC-MS with Thermal Deformylation Mitigation

Because 12H-CZ-CHO and 12H-NEC are isobaric, preventing thermal degradation is critical to ensuring the m/z 207 ion is accurately represented.

  • Inlet Configuration: Equip the GC with a Cool On-Column (COC) injector or a Programmable Temperature Vaporizing (PTV) inlet to minimize thermal shock.

  • Temperature Programming: If restricted to a standard split/splitless injector, lower the inlet temperature to 180°C (significantly lower than the 250°C standard used for 12H-NEC)[1].

  • Column Selection: Use a low-bleed, non-polar column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 μm).

  • Oven Program: Start at 80°C (hold 2 min), ramp at 10°C/min to 280°C, and hold for 5 min.

  • System Validation: Operate in Electron Ionization (EI) mode at 70 eV. The presence of an intact m/z 207 ion without a massive m/z 179 base peak confirms that thermal deformylation has been successfully bypassed.

Protocol 3: ATR-FTIR Functional Group Verification
  • Background Collection: Collect a background spectrum using a clean diamond ATR crystal (resolution 4 cm⁻¹, 32 scans).

  • Sample Application: Apply the neat 12H-CZ-CHO sample directly onto the ATR crystal, ensuring intimate contact.

  • Spectral Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • System Validation: Verify the presence of the strong N-formyl C=O stretching frequency at ~1640–1680 cm⁻¹[3],. The complete absence of a sharp N-H stretch at ~3300 cm⁻¹ validates that no unreacted 12H-CZ remains in the product[3].

Analytical Workflows & Visualizations

G Sample 12H-CZ-CHO Sample NMR VT-NMR (1H/13C) Sample->NMR IR ATR-FTIR Sample->IR MS GC-MS (Low Temp Inj.) Sample->MS Rotamer Rotamer Coalescence (Purity Check) NMR->Rotamer Formyl C=O Stretch (~1660 cm⁻¹) IR->Formyl Frag Molecular Ion Retention (Avoid Deformylation) MS->Frag Valid Cross-Validated Structure Rotamer->Valid Formyl->Valid Frag->Valid

Fig 1. Spectroscopic cross-validation workflow for 12H-CZ-CHO.

G Start Carbazole Derivative Analysis N_H N-H (12H-CZ) IR: ~3300 cm⁻¹ Start->N_H N_Alkyl N-Alkyl (12H-NEC) Stable GC-MS Start->N_Alkyl N_Formyl N-Formyl (12H-CZ-CHO) Complex Dynamics Start->N_Formyl RotationalBarrier Partial C-N Double Bond (Restricted Rotation) N_Formyl->RotationalBarrier ThermalInstability Thermal Lability (Loss of CO/CHO) N_Formyl->ThermalInstability VT_NMR Action: Run VT-NMR (>60°C) RotationalBarrier->VT_NMR Cool_GC Action: Cool On-Column Injection ThermalInstability->Cool_GC

Fig 2. Analytical decision tree addressing the structural dynamics of N-formyl carbazoles.

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